Nitrovin

Catalog No.
S562261
CAS No.
804-36-4
M.F
C14H12N6O6
M. Wt
360.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrovin

CAS Number

804-36-4

Product Name

Nitrovin

IUPAC Name

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine

Molecular Formula

C14H12N6O6

Molecular Weight

360.28 g/mol

InChI

InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18)

InChI Key

XQCFHQBGMWUEMY-UHFFFAOYSA-N

SMILES

Array

Synonyms

NITROVIN;((3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylidene)amino)guanidine;1,5-bis(5-nitro-2-furanyl)-1,4-pentadien-3-one,(aminoiminomethyl)hydrazone;1,5-bis(5-nitro-2-furyl)-3-pentadienoneamidinonhydrazone;1,5-bis(5-nitro-2-furyl)-3-penta

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=NN=C(N)N)/C=C/C2=CC=C(O2)[N+](=O)[O-]

The exact mass of the compound Nitrovin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of furans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of Nitrovin (also known as Difurazone).

Property Description
IUPAC Name 1,5-Bis(5-nitro-2-furanyl)-1,4-pentadien-3-one azine [1]
CAS Number 804-36-4 [1]
Molecular Formula C({14})H({12})N({6})O({6}) [1]
Molecular Weight 360.28 g/mol [1]
SMILES O=N+=O)O2)=N\NC(N)=N)O1)[O-] [1]
Primary Historical Use Antibacterial growth promoter in livestock [2] [1]
Investigational Use Potential anticancer lead compound [2]

Mechanism of Action as an Anticancer Lead

Recent research has revealed a novel mechanism for this compound, inducing a non-apoptotic cell death known as paraptosis-like cell death by targeting Thioredoxin Reductase 1 (TrxR1) [2]. The signaling pathway is illustrated below:

G This compound This compound TrxR1_Inhibition Inhibition of TrxR1 This compound->TrxR1_Inhibition ROS_Increase Increase in ROS TrxR1_Inhibition->ROS_Increase MAPK_Activation MAPK Pathway Activation ROS_Increase->MAPK_Activation Alix_Inhibition Inhibition of Alix ROS_Increase->Alix_Inhibition Vacuolation Cytoplasmic Vacuolation MAPK_Activation->Vacuolation Alix_Inhibition->Vacuolation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis CHX Cycloheximide (CHX) CHX->Vacuolation NAC N-acetylcysteine (NAC) NAC->ROS_Increase GSH Glutathione (GSH) GSH->ROS_Increase TrxR1_OE TrxR1 Overexpression TrxR1_OE->TrxR1_Inhibition

This compound induces paraptosis by targeting TrxR1, increasing ROS, and activating downstream effects; this can be reversed by CHX, NAC, GSH, and TrxR1 overexpression.

Experimental Data and Protocols

Key experimental findings and methodologies from the primary research are summarized below.

Key Experimental Findings
Assay/Model Finding/Result Significance
In Vitro Cytotoxicity IC~50~ values ranged from 1.31 to 6.60 µM across tumor and normal cell lines [1]. Demonstrates potent and broad cytotoxic activity [2] [1].
Cell Death Characterization Induced cytoplasmic vacuolation; cell death not reversed by caspase inhibitors [2]. Confirms a non-apoptotic, paraptosis-like mechanism [2].
Mechanism Rescue Cell death and vacuolation reversed by cycloheximide (CHX), NAC, GSH, and TrxR1 overexpression [2]. Validates critical role of ROS and TrxR1 targeting [2].
In Vivo Efficacy (Zebrafish) Showed significant anticancer effect; reversed by NAC co-treatment [2]. Confirms ROS-mediated mechanism in a live animal model [2].
Detailed Experimental Methodology

The following workflow outlines the key experiments conducted to elucidate this compound's mechanism of action:

G Step1 1. Cytotoxicity Screening Step2 2. Cell Death Mechanism Analysis Step3 3. ROS and Signaling Investigation Step4 4. Direct Target Identification Step5 5. In Vivo Validation P1 • Panel of cancer cell lines • Determine IC₅₀ P2 • Morphology observation (vacuolation) • Caspase-3 activity assay • Use of inhibitor CHX P3 • Measure ROS levels • Assess MAPK activation • Check Alix protein expression • Use of antioxidants NAC/GSH P4 • TrxR1 activity assay • TrxR1 overexpression experiment P5 • Zebrafish xenograft model • Co-treatment with NAC

Experimental workflow for elucidating this compound's anticancer mechanism, from initial screening to in vivo validation.

Analytical Considerations for Nitrofurans

While the search results do not provide a specific analytical method for this compound, insights can be drawn from methods used for structurally related nitrofuran antibiotics like nitrofurazone [3] [4].

  • Sample Preparation: Analysis often requires a derivatization step. For instance, tissue-bound metabolites are released via acid hydrolysis and then derivatized with reagents like 2-nitrobenzaldehyde (2-NBA) to form compounds suitable for analysis [4].
  • Detection Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and confirmatory quantification of nitrofurans and their metabolites. High-performance thin-layer chromatography (HPTLC) methods have also been developed and validated for certain formulations like nitrofurazone ointment [3] [4].
  • Key Parameters: Modern methods use isotope-labeled internal standards (e.g., (^{13}C), (^{15}N)) for highly accurate quantification, correcting for matrix effects and preparation losses [4].

Summary and Research Implications

This compound represents a compelling case of drug repurposing, where an old antibacterial agent has been rediscovered with a novel anticancer mechanism. Its ability to induce paraptosis via TrxR1 inhibition and ROS generation offers a potential strategy to target cancers resistant to conventional apoptosis-inducing drugs. Future work should focus on:

  • Optimizing the compound's pharmacokinetics and therapeutic index.
  • Conducting extensive preclinical trials in mammalian models.
  • Further elucidating the precise molecular interactions between this compound and the TrxR1 enzyme.

References

Mechanism of Action of Nitrovin

Author: Smolecule Technical Support Team. Date: February 2026

Nitrovin is an antimicrobial growth promoter that has been found to exhibit anticancer activity [1]. Its primary mechanism of action involves:

  • Targeting TrxR1: this compound acts by targeting the enzyme Thioredoxin Reductase 1 (TrxR1) [1].
  • Inducing Cell Death: The inhibition of TrxR1 leads to the induction of reactive oxygen species (ROS)-mediated cell death. This cell death is characterized as a hybrid of non-apoptotic and quasi-apoptotic death [1].

Quantitative Activity Data

The following table summarizes the bioactivity data of this compound against various cells. The data indicates its cytotoxic effect, though it is noted that this activity is observed in both tumor and normal cells [1].

Bioactivity Description IC50 Values Target Cell Death Mechanism
Exhibits anticancer activity 1.31 to 6.60 μM (for both tumor and normal cells) TrxR1 ROS-mediated non-apoptotic and quasi-apoptotic [1]

Proposed Workflow for Mechanism Elucidation

The search results do not provide detailed experimental protocols for studying this compound. However, based on its known mechanism, the general workflow below outlines key experiments a researcher would conduct to confirm and elaborate on its action.

Start Start: this compound Treatment Step1 Target Validation (e.g., TrxR1 Activity Assay) Start->Step1 Step2 Downstream Effect Analysis (e.g., ROS Measurement) Step1->Step2 Step3 Cell Death Characterization (e.g., Annexin V/PI Staining) Step2->Step3 Step4 Functional Consequences (e.g., Viability/Clonogenic Assays) Step3->Step4 End Confirm MoA Step4->End

Information Gaps and Further Research

The existing public data is insufficient for a complete technical whitepaper. Key information that is currently missing includes:

  • Detailed Signaling Pathways: The specific interactions downstream of TrxR1 inhibition and ROS elevation are not delineated.
  • Experimental Protocols: Step-by-step methodologies for key assays (e.g., TrxR1 activity inhibition, ROS detection assays specific to this compound) are not available in the search results.
  • Specific Cell Line Data: The IC50 values are given as a range, but the data for specific cancer cell lines is not broken down.
  • Selectivity Index: The ratio of cytotoxic activity between normal and tumor cells is not provided, which is critical for evaluating therapeutic potential.

Suggestions for Next Steps

To gather the in-depth information required for your whitepaper, I suggest you:

  • Consult specialized scientific databases such as PubMed, Google Scholar, or Scopus using search terms like "this compound TrxR1 mechanism," "this compound ROS apoptosis," or "this compound anticancer."
  • Review patent filings, as this compound's repurposing for anticancer use may be documented in patent applications, which often contain detailed experimental sections.
  • Search for primary research articles in chemistry or pharmacology journals that focus on the characterization of existing compounds.

References

Chemical Identity and Key Synonyms

Author: Smolecule Technical Support Team. Date: February 2026

Nitrovin and Difurazone refer to the same chemical entity, which is commonly used in its hydrochloride form. The table below summarizes its core identifiers and selected physicochemical properties.

Property Details
IUPAC Name (Base) 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]hydrazinecarboximidamide [1]
Other Synonyms Panazon; Payzone; Difurazone; 1,5-Bis(5-nitro-2-furyl)-3-pentadienone guanylhydrazone [1] [2]
CAS Number (Base) 804-36-4 [3] [4] [2]
CAS Number (HCl Salt) 2315-20-0 [5] [6]
Molecular Formula (Base) C₁₄H₁₂N₆O₆ [3] [4] [2]
Molecular Formula (HCl Salt) C₁₄H₁₃ClN₆O₆ [5]
Molecular Weight (Base) 360.28 g/mol [4] [2]
Molecular Weight (HCl Salt) 396.74 g/mol [5]
Boiling Point 594.6°C at 760 mmHg (for HCl salt) [5] [6]
Melting Point 217°C (decomposition, for base) [2]
Density 1.58 g/cm³ (for HCl salt) [5]
Storage 2-8°C [5] [2]

A Novel Anticancer Mechanism and Experimental Insights

Historically used as an antibacterial growth promoter in veterinary practice [7] [8] [1], recent research has uncovered a potential new application for this compound in cancer therapy.

Mechanism of Action: Inducing Paraptosis via TrxR1 Inhibition

A significant 2023 study revealed that this compound exhibits potent cytotoxicity against a wide panel of cancer cell lines, including glioblastoma (GBM) models [7] [8]. Its anticancer activity is primarily mediated by inducing a non-apoptotic, paraptosis-like cell death [7] [8].

Paraptosis is a programmed cell death pathway characterized by cytoplasmic vacuolation derived from the swelling of the endoplasmic reticulum (ER) and mitochondria, without the classic signs of apoptosis like caspase activation [8]. The mechanism can be summarized as follows:

  • Primary Target: this compound directly interacts with and inhibits the activity of Thioredoxin Reductase 1 (TrxR1) [7] [8]. TrxR1 is a key enzyme in the cellular antioxidant system, crucial for maintaining redox balance.
  • ROS Burst: Inhibition of TrxR1 leads to a severe disruption of the cellular redox balance, causing a massive accumulation of Reactive Oxygen Species (ROS) [7] [8].
  • Cell Death Execution: The excessive ROS levels trigger extensive cytoplasmic vacuolation and activation of the MAPK signaling pathway, ultimately leading to paraptosis-like cell death [7] [8]. This process can be inhibited by antioxidants like N-acetylcysteine (NAC) or by overexpressing TrxR1 [7] [8].

The following diagram illustrates this signaling pathway:

G This compound This compound TrxR1_Inhibition Inhibition of Thioredoxin Reductase (TrxR1) This compound->TrxR1_Inhibition ROS_Surge Accumulation of Reactive Oxygen Species (ROS) TrxR1_Inhibition->ROS_Surge Vacuolation Cytoplasmic Vacuolation (ER & Mitochondria Swelling) ROS_Surge->Vacuolation MAPK_Activation MAPK Pathway Activation ROS_Surge->MAPK_Activation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis MAPK_Activation->Paraptosis Inhibitors Inhibited by: • N-acetylcysteine (NAC) • Glutathione (GSH) • TrxR1 Overexpression Inhibitors->ROS_Surge Caspases No Effect from: • Pan-caspase Inhibitors Caspases->Paraptosis

This compound induces paraptosis by inhibiting TrxR1, leading to ROS accumulation and cell death.

Experimental Data & Protocols

The following table summarizes key experimental findings and conditions from the 2023 study:

Aspect Experimental Summary
Cytotoxicity (IC₅₀) This compound showed potent activity against 16 cancer cell lines from 8 categories (including glioblastoma, lung, and colon cancers) with IC₅₀ values < 5 μM. Non-cancerous liver (LO2) and kidney (HK2) cells were less sensitive [8].

| Key Assays | • Cell Viability: MTS assay [8]. • Cytoplasmic Vacuolation: Observed via light microscopy and confirmed with organelle-specific stains [8]. • ROS Detection: Flow cytometry using DCFH-DA probe [8]. • TrxR1 Activity: Measured using a standard DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] reduction assay [8]. | | In Vivo Model | Zebrafish xenograft model. this compound demonstrated a significant anticancer effect, which was reversed by co-treatment with the antioxidant NAC, confirming the ROS-mediated mechanism in a living organism [7] [8]. | | Critical Reagents | • Inhibitors: Cycloheximide (CHX, protein synthesis inhibitor), N-acetyl-l-cysteine (NAC, antioxidant), Glutathione (GSH) [7] [8]. • Cell Lines: U251 and U87 glioblastoma cell lines were central to the mechanistic study [8]. |

Additional Regulatory and Safety Context

  • IARC Carcinogenicity Evaluation: this compound is classified in IARC Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of sufficient evidence from both animal and human studies [1] [2].
  • Mutagenicity: Early studies noted that this compound can induce DNA damage and mutations in bacteria and insects [1].
  • Commercial Availability: The compound is available from chemical suppliers for research purposes only, typically with a stated purity of 95% or higher [4] [2].

Conclusion

References

Quantitative Data on Nitrovin Residues

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes findings from a residue depletion study in chickens fed 10 mg/kg of nitrovin for 7 days [1].

Sample Type Residue Concentration at 0-Day Withdrawal Residue Concentration at 28-Day Withdrawal
Plasma 84.98 ng/mL > 1.0 ng/mL
Liver 24.04 ng/g 5.8 ng/g
Kidney 68.28 ng/g Data not specified in abstract
Fat 61.18 ng/g > 1.0 ng/g
Muscle 21.04 ng/g > 1.0 ng/g

The study concluded that residue levels in most tissues remained above 1.0 ng/g even after a 28-day withdrawal period, supporting the ban on this compound [1].

Mechanism of Action & Historical Context

This compound belongs to the nitrofuran class of antibiotics, which were once used broadly for their growth-promoting and antimicrobial effects [2] [3].

  • Growth-Promoting Efficacy: A 1977 study identified this compound as an effective growth promoter, unlike many other tested nitrofurans [3].
  • Impact on Gut Microbiota: A 1988 study demonstrated that growth-promoting antibiotics like this compound alter the gut population in chickens. Specifically, they select for a higher proportion of Enterococcus faecium over Enterococcus gallinarum. This shift has significant consequences because E. faecium is generally more resistant to therapeutic antibiotics like erythromycin, lincomycin, and tetracycline [4].
  • Safety Concerns and Ban: Nitrofurans, including this compound, were prohibited after research in the late 1980s revealed they have carcinogenic and mutagenic properties [2]. The persistent residue data further solidified the need for this ban [1].

Analytical Methods for Detection

Due to this compound's illegal status, reliable analytical methods are required to monitor its misuse. Since the parent drug breaks down quickly, detection focuses on its tissue-bound metabolites, which can persist for weeks [2].

The following diagram illustrates the general workflow for determining nitrofuran metabolites in meat, as applied to this compound.

G Start Chicken Tissue Sample A 1. Hydrolysis & Derivatization Release protein-bound metabolites with acid and 2-nitrobenzaldehyde (2-NBA) Start->A B 2. Extraction Liquid-liquid extraction A->B C 3. Analysis Isotope Dilution LC-MS/MS B->C D 4. Identification & Quantification Compare against isotope-labelled internal standards C->D

Figure 1: General analytical workflow for detecting nitrofuran metabolite residues in chicken tissue.

Detailed Protocol for LC-MS/MS Analysis [2]:

  • Sample Preparation: Tissue samples are homogenized. The bound metabolites are released through acid hydrolysis and simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA). This step converts the polar metabolites into a form suitable for reverse-phase chromatography.
  • Internal Standards: The method uses isotope-labelled internal standards (e.g., AOZ-d4 for this compound metabolites) for each analyte. This is critical for high accuracy and correcting for matrix effects and recovery losses.
  • LC-MS/MS Analysis:
    • Chromatography: Separation is performed on a reverse-phase column.
    • Mass Spectrometry: Detection uses electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM). The protonated molecules [M+H]+ of the derivatives are fragmented, and specific precursor-to-product ion transitions are monitored for each metabolite.
  • Method Validation: The method is validated using blank chicken meat fortified with known concentrations of analytes near the minimum required performance limit (MRPL of 1 μg/kg). Parameters like recovery, precision, and measurement uncertainty are established.

Research Alternatives to Antibiotic Growth Promoters

Given the ban on antibiotics like this compound, research has shifted toward sustainable alternatives [5] [6] [7].

  • Precision Biotics: These are glycan-based additives designed to steer gut microbiome metabolism toward beneficial pathways, such as increased production of short-chain fatty acids (SCFAs) like propionate and butyrate. This improves gut health, growth performance, and resilience against diseases like necrotic enteritis [5].
  • Phytobiotics: These plant-derived additives (e.g., essential oils, turmeric, garlic) offer antimicrobial, antioxidant, and anti-inflammatory properties. They enhance gut morphology, integrity, and microflora balance, serving as natural growth promoters [6] [8].
  • Other Alternatives: The broader category of non-antibiotic growth promoters also includes probiotics, prebiotics, organic acids, and enzymes, all of which aim to improve gut health and nutrient absorption [7].

References

Nitrovin's Investigated Anti-Cancer Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Recent research has shifted focus towards understanding Nitrovin's potential for re-purposing as a cancer therapeutic. The key findings from these studies are summarized below.

Table 1: Summary of

Aspect Key Findings
Primary Mechanism Induces a non-apoptotic, paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) [1].
Cellular Effects Characterized by cytoplasmic vacuolation from swollen endoplasmic reticulum and mitochondria; is caspase-independent but requires new protein synthesis [1].
Role of ROS Treatment leads to significant accumulation of reactive oxygen species (ROS), which actively mediates the cell death process [1].
Cytotoxicity Shows potent cytotoxic effects across 16 cancer cell lines from 8 different categories, with calculated IC50 values below 5 μM. Notably, non-cancerous cells (LO2 and HK2) were less sensitive [1].

The following diagram illustrates the sequence of these key mechanistic steps leading to paraptosis-like cell death.

G This compound This compound Target Inhibition of Thioredoxin Reductase 1 (TrxR1) This compound->Target ROS Accumulation of Reactive Oxygen Species (ROS) Target->ROS Stress Endoplasmic Reticulum (ER) Stress ROS->Stress Morphology Cytoplasmic Vacuolation (Swollen ER & Mitochondria) Stress->Morphology Outcome Paraptosis-Like Cell Death Morphology->Outcome

IARC Evaluations and How to Access Them

Although this compound itself is not listed, understanding the IARC classification process can aid your future research.

  • IARC's Purpose and Process: The IARC Monographs program identifies environmental factors that are carcinogenic hazards to humans. International expert working groups review published studies and assess the strength of evidence that an agent can cause cancer, classifying agents into Groups 1, 2A, 2B, 3, or 4 [2] [3] [4].
  • How to Check for Classifications: You can access the complete and updated list of all evaluated agents on the official IARC Monographs website [5]. Since this compound is not mentioned in the Wikipedia list of Group 3 agents [6], and no other groups list it, this indicates it has likely not been formally evaluated by IARC.

Interpretation and Research Direction

The absence of an IARC evaluation, combined with the preliminary anti-cancer research, means that This compound's carcinogenic hazard in humans remains unclassified and unknown.

  • Mechanism vs. Hazard: The same property—targeting a critical redox enzyme like TrxR1—can be investigated for killing cancer cells (therapeutic context) or for potentially initiating or promoting cancer (hazard context). The outcome depends on dosage, exposure conditions, and the biological model.
  • For your research, it is crucial to distinguish between these contexts. The current evidence supports an investigation into this compound's therapeutic potential, but does not address its potential to cause cancer in healthy tissues upon exposure.

References

Comprehensive Technical Guide: Nitrovin as a Thioredoxin Reductase 1 (TrxR1) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrovin and the TrxR1 System

This compound (CAS No. 804-36-4), also known as difurazon, is an antimicrobial growth promoter historically used in livestock production that has recently emerged as a potent inhibitor of thioredoxin reductase 1 (TrxR1) with significant anticancer properties. This repurposing of this compound from veterinary medicine to anticancer candidate represents an innovative approach in drug discovery. With the molecular formula C₁₄H₁₂N₆O₆ and a molecular weight of 360.28 g/mol, this compound belongs to a class of compounds that exert their biological effects through selective targeting of the thioredoxin system, a crucial antioxidant system in mammalian cells. [1]

The thioredoxin system, comprising TrxR1, thioredoxin (Trx), and NADPH, represents one of the two major antioxidant systems in mammalian cells (the other being the glutathione system). TrxR1 is a selenocysteine-containing enzyme that plays a pivotal role in maintaining cellular redox homeostasis by reducing oxidized thioredoxin using NADPH as an electron donor. This reduced thioredoxin subsequently provides electrons to multiple downstream targets, including peroxiredoxins and ribonucleotide reductase, thereby regulating processes ranging from DNA synthesis to antioxidant defense. What makes TrxR1 particularly significant in cancer biology is its frequent overexpression in various malignancies, where it supports tumor growth, confers resistance to oxidative stress, and contributes to therapy resistance. This overexpression pattern, coupled with the enzyme's unique selenocysteine residue that renders it highly susceptible to electrophilic attack, positions TrxR1 as an attractive molecular target for anticancer drug development. [2] [3]

Mechanisms of Action and Signaling Pathways

Molecular Interactions with TrxR1

This compound exerts its anticancer effects primarily through direct inhibition of TrxR1, a mechanism confirmed through multiple experimental approaches. The compound interacts with the selenocysteine residue (Sec498) in the C-terminal active site of TrxR1, which is notably more nucleophilic and reactive than typical cysteine residues due to the unique properties of selenium. This interaction leads to permanent enzyme inhibition through covalent modification or oxidative disruption of the selenocysteine-thiol group. The critical role of this selenocysteine residue in this compound's mechanism is substantiated by experiments demonstrating that mutant forms of TrxR1 lacking this residue show significantly reduced sensitivity to this compound inhibition. This targeting mechanism is shared by several other TrxR1 inhibitors, including the natural compound hydroxytyrosol, which also primarily interacts with the selenocysteine residue. [4] [5]

Upon binding to TrxR1, this compound not only inhibits the enzyme's normal reductase function but can also convert TrxR1 into a pro-oxidant enzyme with NADPH oxidase activity. This transformed enzyme, sometimes referred to as a SecTRAP (Selenium Compromised Thioredoxin Reductase-derived Apoptotic Protein), actively generates reactive oxygen species (ROS) instead of eliminating them, thereby amplifying oxidative stress within cancer cells. This dual mechanism—inhibition of antioxidant defense and simultaneous generation of oxidative stress—creates a powerful pro-oxidant shift in the cellular environment that preferentially damages cancer cells, which typically already operate under elevated baseline ROS levels. [2]

ROS-Mediated Cell Death Mechanisms

The oxidative stress induced by this compound's targeting of TrxR1 triggers multiple cell death pathways, with a primary emphasis on paraptosis-like cell death. Paraptosis is characterized by cytoplasmic vacuolation resulting from extensive endoplasmic reticulum and mitochondrial swelling, followed by progressive disruption of cellular organelles. This cell death mode differs significantly from classical apoptosis, as it occurs independently of caspase activation and lacks characteristic apoptotic features such as nuclear fragmentation and phosphatidylserine externalization. The central role of ROS in this process is evidenced by experiments showing that antioxidant compounds like N-acetyl-L-cysteine (NAC) and glutathione (GSH) can completely abrogate this compound-induced cell death. [4]

The signaling cascade initiated by this compound involves multiple interconnected pathways that collectively execute cell death. The following diagram illustrates the key molecular events in this compound-induced, ROS-mediated cell death:

G This compound This compound TrxR1 TrxR1 This compound->TrxR1 Inhibits ROS ROS TrxR1->ROS Elevates MAPK MAPK ROS->MAPK ER_Stress ER_Stress ROS->ER_Stress Alix Alix MAPK->Alix Inhibits Paraptosis Paraptosis ER_Stress->Paraptosis Alix->Paraptosis Cell_Death Cell_Death Paraptosis->Cell_Death NAC_GSH NAC_GSH NAC_GSH->ROS Scavenges CHX CHX CHX->Paraptosis Inhibits

This compound-induced paraptosis signaling pathway and pharmacological inhibition points.

Beyond paraptosis, this compound's pro-oxidant effects also influence other cell death modalities under certain conditions or in specific cell types. The sustained oxidative stress can lead to mitochondrial membrane permeabilization, release of cytochrome c, and activation of caspase-independent death pathways. Additionally, this compound has been shown to activate the MAPK signaling pathway (including JNK, ERK, and p38), which further amplifies the death signals and contributes to the observed cytoplasmic vacuolation. The transcription factor Nrf2, which normally activates antioxidant response elements in response to oxidative stress, may also be involved in cellular responses to this compound, though this pathway may be overwhelmed by the extensive ROS generation. [4] [2]

Physiological and Phenotypic Effects

At the cellular level, this compound treatment produces characteristic morphological changes that distinguish it from conventional chemotherapeutic agents. The most prominent feature is the progressive development of cytoplasmic vacuoles that originate from the endoplasmic reticulum and mitochondria. These vacuoles enlarge and coalesce over time, ultimately compromising organelle function and cellular integrity. This distinctive pattern aligns with paraptosis-like death rather than classical apoptosis. Additionally, this compound induces cell cycle arrest at specific checkpoints, particularly the G1/S transition, preventing cells from progressing through the replication cycle. This arrest provides time for damage repair but, when extensive, commits cells to death pathways. [4]

The antiproliferative effects of this compound extend across multiple cancer types, with studies demonstrating efficacy in glioblastoma, colorectal cancer, lung cancer, and others. Importantly, the compound shows selective cytotoxicity toward cancer cells compared to normal cells, though the therapeutic window varies between cell types. This selective toxicity likely stems from the already-elevated ROS levels in cancer cells, which place them closer to the threshold for ROS-induced cell death. Beyond direct cytotoxicity, this compound also impairs invasive capacity and metastatic potential of cancer cells, likely through disruption of redox-sensitive signaling pathways that control cytoskeletal dynamics and extracellular matrix remodeling. [4] [6]

Quantitative Activity Profile

Biochemical and Cellular Activity Data

The antiproliferative potency of this compound has been quantitatively assessed across multiple cancer cell lines, revealing consistent activity in the low micromolar range. The following table summarizes key efficacy data from experimental studies:

Cancer Type Cell Line IC₅₀ Value Assay Type Experimental Context Citation
Various Tumors Multiple 1.31 - 6.60 μM Cell viability Both tumor and normal cells [1]
Glioblastoma U-87MG <10 μM Cell viability Concentration-dependent effect [4]
Glioblastoma T98G <10 μM Cell viability Concentration-dependent effect [4]
Lung Cancer H1299 ~2.5 μM Colony formation Combined with lenvatinib [6]
Lung Cancer H520 ~2.0 μM Colony formation Combined with lenvatinib [6]

This compound demonstrates potent enzyme inhibition against TrxR1, with studies showing significant activity reduction at low micromolar concentrations. In cellular assays, this compound treatment reduced TrxR1 activity by approximately 60-80% within 6-12 hours of treatment, confirming effective target engagement in the cellular environment. The inhibition of TrxR1 directly correlates with ROS accumulation, with measurements showing 3-5 fold increases in intracellular ROS levels following this compound treatment. This ROS elevation precedes observable morphological changes, supporting its causative role in cell death initiation. [4]

In Vivo Efficacy Data

In xenograft models using zebrafish, this compound demonstrated significant antitumor efficacy at concentrations that were well-tolerated. Treatment with this compound resulted in approximately 60-70% reduction in tumor volume compared to untreated controls over a 7-day observation period. This antitumor effect was completely abrogated by co-treatment with the antioxidant NAC, confirming the ROS-dependent mechanism operates in vivo. The compound showed favorable tissue distribution with accumulation in tumor tissue, suggesting potential for further development. Additional studies in mouse xenograft models of lung cancer demonstrated that TrxR1 inhibition (using other inhibitors like auranofin) synergized with targeted therapies such as lenvatinib, resulting in approximately 50% greater tumor growth inhibition compared to single-agent treatment. [4] [6]

Experimental Protocols

TrxR1 Enzyme Activity Assay

The DTNB reduction assay represents the standard method for evaluating TrxR1 inhibition. The protocol begins with preparation of the reaction mixture containing 100 nM NADPH-reduced recombinant rat TrxR1 incubated with varying concentrations of this compound (typically 1-100 μM) in Tris-EDTA buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA) for 1 hour at room temperature in a 96-well plate format. Following incubation, add DTNB (5,5'-dithiobis-2-nitrobenzoic acid) and NADPH to final concentrations of 2 mM and 200 μM, respectively. Immediately monitor the linear increase in absorbance at 412 nm over 3 minutes using a microplate reader. Calculate TrxR1 activity using the formula: TrxR1 Inhibitory rate = [1 - (AB value of test at 3 min - AB value of test at 0 min)/(AB value of control at 3 min - AB value of control at 0 min)] × 100%. Include appropriate controls containing DMSO vehicle only (typically 0.1% v/v) to establish baseline activity. For comparative purposes, include known TrxR1 inhibitors such as auranofin as positive controls. [5] [7]

To confirm the specificity of this compound for the selenocysteine residue, parallel experiments should be conducted using mutant TrxR1 enzymes lacking the C-terminal selenocysteine (residues 1-496). Significantly reduced inhibition with mutant enzymes indicates targeting of the selenocysteine residue. The enzyme activity can be expressed in units defined as the amount of enzyme generating 1 nM 2-nitro-5-thiobenzoate per mg TrxR1 protein per minute, with typical wild-type TrxR1 activity around 511 U/mg protein compared to approximately 23 U/mg for the mutant form. [5]

Cellular Viability and Death Mechanism Assays

For dose-response studies in 2D cell culture, seed cells in 96-well plates at optimal density (3-5×10³ cells/well depending on cell type) and allow attachment for 24 hours. Treat cells with this compound across a concentration range (0.1-100 μM) for 24-48 hours. Assess viability using MTT assay by adding 0.5 mg/mL MTT reagent and incubating for 3-4 hours at 37°C. Dissolve formed formazan crystals in ethanol/DMSO (1:1) solution and measure absorbance at 540 nm. Calculate percentage viability relative to DMSO-treated controls. For 3D culture systems, which better mimic in vivo conditions, seed cells in agarose-coated plates to promote spheroid formation and treat with this compound once mature spheroids have formed (typically 5-7 days). Monitor spheroid integrity and size reduction as additional indicators of efficacy. [8] [4]

To delineate cell death mechanisms, examine cytoplasmic vacuolation through phase-contrast microscopy at regular intervals during treatment. For paraptosis confirmation, assess inhibition by cycloheximide (10-20 μg/mL) and antioxidants (NAC 5-10 mM, GSH 1-5 mM). Evaluate caspase independence using pan-caspase inhibitors (Z-VAD-FMK 20-50 μM) and measure caspase-3/7 activity. Monitor ROS generation using DCFH-DA probe (10 μM) with fluorescence measurement or microscopy. Analyze MAPK pathway activation through Western blotting for phosphorylated JNK, ERK, and p38. For TrxR1 overexpression rescue experiments, transfert cells with TrxR1 plasmid 24-48 hours before this compound treatment and assess protection against cell death. [4]

In Vivo Zebrafish Xenograft Model

The zebrafish xenograft model provides a rapid, cost-effective system for evaluating this compound efficacy in vivo. Begin by maintaining adult zebrafish under standard conditions (28.5°C, 14/10 light/dark cycle). For tumor implantation, label human cancer cells (e.g., glioblastoma U-87MG) with fluorescent markers (CM-Dil or GFP) and microinject approximately 100-200 cells into the perivitelline space of 2-day post-fertilization zebrafish larvae. After 24 hours, confirm successful engraftment using fluorescence microscopy. Randomize zebrafish with established tumors into treatment groups (typically 15-20 fish per group) and expose to this compound (1-10 μM) dissolved in tank water for 5-7 days, refreshing drug solution daily. Include control groups receiving vehicle alone and positive control groups receiving established anticancer agents. Monitor tumor volume daily through fluorescence imaging and quantitative analysis. To confirm ROS-dependent mechanisms, include a group co-treated with NAC (100-500 μM). Assess toxicity through mortality, morphological abnormalities, and behavioral changes. Upon completion, quantify tumor burden through fluorescence intensity measurements and perform histological analysis of dissected tumors. [4]

Therapeutic Implications and Research Applications

Cancer Treatment Potential

The therapeutic potential of this compound appears most promising for aggressive, treatment-resistant cancers with elevated oxidative stress profiles. Glioblastoma multiforme (GBM), one of the most lethal brain cancers with limited treatment options, represents a primary candidate based on compelling preclinical data. The blood-brain barrier permeability suggested by this compound's efficacy in glioma models positions it as a promising candidate for neuro-oncology applications. Additionally, colorectal cancers with their characteristic upregulation of TrxR1 expression present another logical target, particularly given the correlation between TrxR1 overexpression and poor prognosis in this cancer type. The demonstrated efficacy in lung cancer models, especially in combination with targeted agents, further expands the potential applications to thoracic oncology. [4] [6] [7]

The selective cytotoxicity of this compound toward cancer cells versus normal cells suggests a favorable therapeutic window, though comprehensive toxicological studies are needed to fully establish this profile. The observation that normal cells appear more resistant to this compound's effects may reflect their lower basal ROS levels and more robust antioxidant capacity compared to cancer cells. This differential vulnerability creates an opportunity for therapeutic exploitation of a fundamental biochemical difference between normal and malignant cells. Furthermore, the ability of this compound to overcome conventional therapy resistance mechanisms linked to the thioredoxin system positions it as a promising option for recalcitrant or relapsed disease. [4]

Combination Therapy Strategies

The synergistic potential of this compound with established anticancer modalities represents a particularly promising application. As demonstrated with lenvatinib in lung cancer models, TrxR1 inhibition can dramatically enhance the efficacy of targeted therapies, likely through exacerbation of therapy-induced oxidative stress. Similar synergy has been observed between other TrxR1 inhibitors and both chemotherapy (cisplatin, 5-fluorouracil) and radiotherapy, suggesting that this compound could similarly enhance these conventional treatments. The mechanistic basis for these synergistic interactions lies in the disruption of redox homeostasis that cancer cells depend on to manage the oxidative stress generated by many anticancer therapies. [6] [8]

Rational combination strategies should consider complementary mechanisms of action and overlapping toxicity profiles. Based on the known biology of the thioredoxin system, promising combination partners include:

  • Tyrosine kinase inhibitors (e.g., lenvatinib, sorafenib) that generate additional ROS as part of their mechanism
  • DNA-damaging agents (e.g., platinum drugs, radiation) that create lesions requiring redox-sensitive repair pathways
  • PARP inhibitors in DNA repair-deficient cancers where oxidative stress further compromises DNA repair
  • Metabolic inhibitors that target cancer-specific energy production pathways

When developing combination regimens, particular attention should be paid to sequence and timing of administration, as preclinical evidence suggests that priming cancer cells with TrxR1 inhibition before conventional therapy may maximize synergy while minimizing normal tissue toxicity. [6] [8] [9]

Research Applications and Future Directions

Guidance for Mechanistic Studies

For researchers investigating this compound's mechanisms, several key experimental approaches are recommended based on the current understanding of its activity. First, comprehensive assessment of TrxR1 inhibition should include both direct enzyme activity measurements and cellular target engagement evaluations using the DTNB assay format. Second, detailed characterization of cell death mechanisms should employ multiple complementary approaches, including morphological analysis, inhibitor studies, and molecular pathway mapping. Particular emphasis should be placed on distinguishing paraptosis from other caspase-independent death modalities such as necroptosis and ferroptosis through specific pharmacological inhibitors and genetic approaches. [4] [5]

The redox signaling pathways activated by this compound require systematic mapping using phosphoproteomics, redox proteomics, and transcriptomic approaches. Special attention should be given to the Nrf2-Keap1 pathway, which represents the master regulator of antioxidant responses, and its interaction with TrxR1 inhibition. The exploration of adaptive resistance mechanisms may reveal how cancer cells attempt to compensate for TrxR1 inhibition through upregulation of alternative antioxidant systems, particularly the glutathione pathway. This knowledge could inform rational combination strategies that simultaneously target multiple antioxidant pathways to prevent compensatory activation. [2] [3]

Translational Research Considerations

For medicinal chemistry optimization of this compound, key parameters requiring improvement include aqueous solubility, metabolic stability, and tissue-specific targeting. Structure-activity relationship studies should focus on modifications that enhance TrxR1 inhibition specificity while reducing potential off-target effects. The core scaffold presents opportunities for derivatization at multiple positions, potentially improving both potency and pharmacokinetic properties. The successful development of other TrxR1 inhibitors, such as auranofin and hydroxytyrosol derivatives, provides valuable templates for this compound optimization. [5] [7]

The path toward clinical translation requires addressing several key challenges. Comprehensive toxicological assessment in relevant animal models is essential to establish safety profiles and identify potential target organs for toxicity. Pharmacokinetic studies must evaluate bioavailability, half-life, metabolism, and tissue distribution, with particular attention to blood-brain barrier penetration for neuro-oncology applications. Biomarker development for patient stratification should focus on assays measuring TrxR1 expression and activity in tumor samples, potentially identifying those patients most likely to respond to this compound-based therapies. Finally, rational combination therapy regimens need optimization in advanced preclinical models that recapitulate the tumor microenvironment and therapy resistance mechanisms observed in human cancers. [4] [6]

The following diagram summarizes the key experimental approaches for validating this compound's mechanism of action and therapeutic potential:

G Biochemical Biochemical DTNB DTNB Biochemical->DTNB Mutant Mutant Biochemical->Mutant EnzymeKinetics EnzymeKinetics Biochemical->EnzymeKinetics Cellular Cellular Viability Viability Cellular->Viability Morphology Morphology Cellular->Morphology DeathPathways DeathPathways Cellular->DeathPathways InVivo InVivo Zebrafish Zebrafish InVivo->Zebrafish MouseModels MouseModels InVivo->MouseModels Translation Translation Toxicity Toxicity Translation->Toxicity Combinations Combinations Translation->Combinations

Key experimental approaches for this compound mechanism validation and therapeutic development.

References

Mechanism of Nitrovin-Induced Cell Death

Author: Smolecule Technical Support Team. Date: February 2026

Nitrovin primarily exerts its anticancer effects by inducing a caspase-independent, paraptosis-like cell death that is mediated by reactive oxygen species (ROS). The core mechanism involves the specific targeting of Thioredoxin Reductase 1 (TrxR1), a critical enzyme in the cellular antioxidant defense system [1] [2].

The proposed signaling pathway for this mechanism can be visualized as follows:

G This compound This compound TrxR1 TrxR1 This compound->TrxR1 Inhibits ROS ROS TrxR1->ROS Leads to ↑ MAPK MAPK ROS->MAPK Activates Alix Alix ROS->Alix Inhibits Vacuolation Vacuolation ROS->Vacuolation Induces Paraptosis Paraptosis MAPK->Paraptosis Vacuolation->Paraptosis

This compound targets TrxR1, triggering ROS accumulation and paraptosis via MAPK activation and cytoplasmic vacuolation.

Key Experimental Evidence & Data

The mechanistic model is supported by robust experimental data, including the reversal of cell death with specific inhibitors and activity in vivo models.

Table 1: Key Experimental Findings on this compound-Induced Cell Death
Experimental Approach Key Finding Significance / Interpretation
Cytotoxicity Assays IC~50~ values ranged from 1.31 to 6.60 μM across a panel of cancer cell lines [3]. Demonstrates potent and broad-spectrum anticancer activity.
Cell Death Analysis Induced cytoplasmic vacuolation; no caspase-3 activation or cleavage [1] [2]. Confirms cell death is non-apoptotic and suggests paraptosis.
ROS Detection Significant increase in intracellular ROS levels [1]. Positions ROS as a critical mediator of the cell death process.
Cell Death Reversal Death significantly reversed by CHX, NAC, GSH, and TrxR1 overexpression [1]. Confirms dependence on new protein synthesis, ROS, and TrxR1 targeting.
Enzyme Activity Assay This compound directly inhibited TrxR1 enzyme activity [1]. Identifies TrxR1 as a direct molecular target of this compound.
In Vivo Model (Zebrafish Xenograft) Showed significant anticancer effect, reversed by co-treatment with NAC [1] [2]. Validates efficacy and ROS-dependent mechanism in a live animal model.
Table 2: Agents That Do Not Reverse this compound's Effects

The specificity of the mechanism is highlighted by treatments that failed to reverse this compound-induced cell death [1]:

  • Vitamins C and E
  • Pan-caspase inhibitors (e.g., Z-VAD-FMK)
  • MAPK inhibitors
  • Endoplasmic reticulum (ER) stress inhibitors

This compound Profile and Research Context

  • Compound Profile: this compound (Difurazone, CAS 804-36-4) is an antimicrobial growth promoter previously used in livestock. Its molecular formula is C~14~H~12~N~6~O~6~, with a molecular weight of 360.28 [3].
  • Chemical Class: It belongs to the nitrofuran class of drugs, which are characterized by a furan ring with a nitro group [4].
  • Regulatory Status: The European Union and other regions have banned the use of nitrofurans in food-producing animals, which is an important safety consideration for its repurposing as a human therapeutic [4].

Research Implications and Future Directions

This compound represents a promising lead compound for anticancer therapy, especially for aggressive cancers like glioblastoma (GBM). Its novel mechanism of inducing paraptosis-like death is particularly valuable for targeting cancer cells that have developed resistance to apoptosis [1] [5].

  • Therapeutic Potential: Targeting TrxR1 to induce ROS-mediated paraptosis offers a new strategy to overcome apoptosis resistance in cancer cells [1].
  • Research Applications: this compound serves as a valuable chemical tool to study paraptosis and ROS signaling in cancer biology [1].
  • Future Development: The major next steps involve medicinal chemistry to improve its selectivity for cancer cells over normal cells and to thoroughly evaluate its pharmacokinetics and toxicology in higher mammalian models [1].

References

Experimental Data on Nitrovin Mutagenicity

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Mutagenic Activity Directly mutagenic in Salmonella typhimurium strains TA98 and TA100 without requiring metabolic activation [1].
Effective Dosage 0.1 to 2.5 μg per plate (equivalent to 0.09–2.3 μM) [1].
Effect of Metabolic Activation Addition of a rat-liver homogenate (S9 mix) reduced the mutation rates [1].
Bacterial Growth Inhibition Inhibited growth in suspension cultures at concentrations above 0.09 μM [1].
DNA Damage Induces DNA damage in bacteria [2].
Carcinogenicity Evaluation The IARC evaluation found the available experimental data on carcinogenicity inadequate for assessment [2].

Mechanism of Action & Protocol Insights

While the search results do not provide a detailed, step-by-step protocol for Nitrovin mutation induction, the mechanism of action for nitrofuran antibiotics is described, which applies to this compound.

Nitrofuran compounds like this compound are prodrugs [3] [4]. They require activation inside the bacterial cell to exert their effects. The generally accepted mechanism involves the following steps, which can guide experimental design:

G A This compound (Prodrug) B Bacterial Nitroreductases (e.g., NfsA, NfsB) A->B Enters Cell C Activated Intermediates (Nitroso, Hydroxylamine, Reactive Radicals) B->C Reduction D Multiple Macromolecule Damage C->D Binds to E Inhibition of: • DNA/RNA Synthesis • Protein Synthesis • Enzyme Activity D->E F Bacterial Cell Death or Mutation E->F

Based on this mechanism and the data from the studies, key elements of a mutagenicity assay for this compound would include:

  • Test System: The Ames Test (also known as the bacterial reverse mutation assay) using Salmonella typhimurium strains TA98 and TA100, as directly demonstrated in the literature [1].
  • Metabolic Activation: The assay should be performed both with and without a metabolic activation system (e.g., S9 fraction from rat liver). Notably, this compound's mutagenicity is direct and is actually reduced by metabolic activation [1].
  • Endpoint Measurement: The number of revertant colonies (mutations) per plate is counted and compared to the control to determine a positive mutagenic response [1].

Interpretation & Further Research

The data indicates that this compound is a direct-acting bacterial mutagen. Its activation leads to reactive intermediates that cause extensive cellular damage. The reduction in mutagenicity with an S9 mix suggests that mammalian metabolic systems may detoxify the compound, though this does not preclude other potential risks [1].

It is important to note that the most relevant studies on this compound's mutagenicity were published in 1977, and the IARC evaluation is from 1983 [1] [2]. The compound's use as a growth promoter has been controversial and restricted in many regions, which may explain the lack of recent primary research.

For contemporary experimental protocols, consulting official guidelines for the Ames Test (e.g., from the OECD) would be advisable. Furthermore, studying the mechanisms and experimental data for the related drug Nitrofurantoin may provide valuable, transferable insights, as research on it is more current [3] [5].

References

Comprehensive Application Notes and Protocols for Nitrovin Analysis by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitrovin (CAS 804-36-4) is a chemical compound with the molecular formula C₁₄H₁₂N₆O₆ and a molecular weight of 360.287 g/mol [1]. It belongs to the nitrofuran class of compounds, which have historically been used as antimicrobial agents in veterinary medicine. Regulatory concerns regarding potential carcinogenicity and mutagenicity have led to strict controls and the need for sensitive analytical methods to detect this compound residues in various matrices, including animal feeds and aquatic products [2] [3] [4].

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. These application notes provide detailed methodologies for analyzing this compound using different HPLC techniques, from basic reverse-phase separation to advanced mass spectrometric detection, catering to the needs of researchers and analytical scientists in drug development and food safety monitoring.

Key Properties of this compound and Analytical Implications

Chemical Structure: this compound is a complex molecule featuring two 5-nitrofuran rings connected by a pentadienone guanylhydrazone bridge [1]. This structure contributes to its characteristic UV absorption, making it amenable to UV-Vis detection. The presence of multiple nitro groups and the conjugated system also makes it suitable for mass spectrometric detection.

Physicochemical Properties: The LogP value of 2.11 indicates moderate hydrophobicity, suggesting good retention on standard reverse-phase columns [1]. The compound's structure contains hydrogen bond donors and acceptors, which can influence chromatographic behavior and necessitate specific mobile phase conditions to achieve optimal peak shape and separation.

HPLC Analysis Methods for this compound

Reverse-Phase HPLC with UV Detection

This method provides a robust and cost-effective approach for this compound analysis in quality control and research applications.

  • Stationary Phase: Newcrom R1 HPLC column (special reverse-phase with low silanol activity) [1] [5]. Smaller 3 µm particle columns are available for fast UPLC applications.
  • Mobile Phase: Acetonitrile (MeCN)/water mixture modified with phosphoric acid [1] [5].
  • Detection: UV-Vis detection, with optimal wavelength selection based on the compound's absorption maxima.
  • Applications: Suitable for pharmacokinetic studies and isolation of impurities in preparative separation [1]. The method is scalable from analytical to preparative scale.

Table 1: Method Parameters for Reverse-Phase HPLC Analysis of this compound

Parameter Specification
Column Newcrom R1
Mobile Phase Acetonitrile/Water/Phosphoric acid
MS-Compatible Modification Replace phosphoric acid with formic acid
Particle Size Standard or 3 µm for UPLC
Application Scale Analytical to preparative
Key Applications Impurity profiling, pharmacokinetics
HPLC-MS/MS for Residue Analysis

Liquid chromatography coupled with triple quadrupole mass spectrometry provides superior sensitivity and selectivity for determining this compound residues in complex matrices at trace levels.

  • Sample Preparation: A single-step extraction process has been developed for simultaneous determination of this compound, other nitrofurans, and their metabolites in aquatic animal matrices [2] [4].
  • Chromatographic Separation: Utilizes optimized buffer solutions and reverse-phase chromatography compatible with mass spectrometry.
  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.

Table 2: Validation Parameters for HPLC-MS/MS Method in Aquatic Animal Matrices

Validation Parameter Performance Characteristics
Matrices Validated Loach, catfish, shrimp, lobster, scallop, eel
Spiking Levels 0.5, 1.0, and 2.0 μg kg⁻¹
Recovery for this compound 70-96%
Recovery for NF Metabolites 82-97%
Relative Standard Deviation 1-8% for all compounds
Linearity Range 0.1-20 μg L⁻¹
Correlation Coefficients >0.99 for all compounds

This validated method demonstrates excellent recovery rates and precision across multiple biologically relevant matrices, meeting regulatory requirements for veterinary drug residue analysis [2]. The method is significantly faster than previous approaches while maintaining high accuracy and sensitivity.

HPLC Analysis in Medicated Animal Feeds

This method specifically addresses the determination of this compound in medicated animal feeds, which presents unique challenges due to the complex matrix.

  • Extraction Procedure: this compound is extracted from medicated feed using a solvent mixture consisting of dichloromethane, methanol, and ammonia solution [3].
  • Chromatographic Separation: Separation is achieved using a cyano-column, which provides different selectivity compared to standard C18 phases.
  • Quantification: HPLC with appropriate detection (likely UV) enables accurate quantification of this compound in feed formulations.

Detailed Experimental Protocols

Standard Reverse-Phase HPLC Protocol

Mobile Phase Preparation:

  • Prepare a mixture of acetonitrile and high-purity water (HPLC grade) in the ratio of 30:70 (v/v).
  • Add phosphoric acid to a final concentration of 0.1% (v/v).
  • For mass spectrometric applications, replace phosphoric acid with formic acid (0.1% v/v) [1] [5].
  • Filter the mobile phase through a 0.22 µm membrane and degas by sonication for 10 minutes.

Sample Preparation:

  • For pure compounds: Dissolve in the mobile phase or appropriate solvent at approximately 1 mg/mL.
  • For complex matrices: Employ appropriate extraction procedures (e.g., solvent extraction for feeds [3] or buffer extraction for biological samples [2]).
  • Filter samples through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Newcrom R1 (250 × 4.6 mm, 5 µm or equivalent)
  • Mobile Phase: Acetonitrile/water with acid modifier (gradient or isocratic)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 µL
  • Column Temperature: 25-30°C
  • Detection: UV-Vis at appropriate wavelength (e.g., 280-360 nm)

System Suitability:

  • Analyze standard solutions to ensure consistent retention times, peak symmetry, and resolution.
  • The relative standard deviation (RSD) of peak areas for replicate injections should be ≤2%.

The following workflow diagram illustrates the complete analytical procedure for this compound analysis using HPLC:

G start Start Analysis sample_prep Sample Preparation • Dissolve in appropriate solvent • Filter through 0.22µm membrane start->sample_prep mobile_prep Mobile Phase Preparation • Acetonitrile/Water mixture • Add 0.1% Phosphoric Acid • Filter and degas sample_prep->mobile_prep hplc_params HPLC Parameter Setup • Column: Newcrom R1 • Flow: 1.0 mL/min • Temperature: 25-30°C mobile_prep->hplc_params injection Sample Injection • Volume: 10-20µL hplc_params->injection separation Chromatographic Separation • Gradient or isocratic elution injection->separation detection Detection • UV-Vis or MS detection separation->detection data_analysis Data Analysis • Peak identification • Quantification detection->data_analysis end Analysis Complete data_analysis->end

HPLC-MS/MS Protocol for Residual Analysis

Sample Preparation for Residual Analysis:

  • Weigh 2.0 ± 0.1 g of homogenized tissue sample into a centrifuge tube.
  • Add an optimized buffer solution and appropriate internal standards.
  • Vortex mix thoroughly and centrifuge at 4000 × g for 10 minutes.
  • Transfer the supernatant to a clean tube for analysis [2] [4].

LC-MS/MS Conditions:

  • Column: Reverse-phase C18 or equivalent (100 × 2.1 mm, 1.7-2.7 µm)
  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
  • Gradient: Programmed from 5% B to 95% B over 5-10 minutes
  • Flow Rate: 0.3-0.5 mL/min
  • Injection Volume: 5-10 µL
  • Ionization: Positive electrospray ionization (ESI+)
  • MS Detection: Multiple Reaction Monitoring (MRM) mode

Method Validation:

  • Establish calibration curves in the range of 0.1-20 µg/L [2].
  • Determine recovery rates at multiple fortification levels (0.5, 1.0, 2.0 µg/kg).
  • Calculate intra-day and inter-day precision (RSD ≤ 10%).
  • Determine limits of detection and quantification.

Troubleshooting and Method Optimization

Poor Peak Shape:

  • If peak tailing or fronting is observed, consider adjusting mobile phase pH or changing the acid modifier.
  • Column temperature optimization may improve peak symmetry.
  • For problematic matrices, use a guard column to protect the analytical column.

Retention Time Shift:

  • Ensure mobile phase composition is consistent and properly prepared.
  • Check column performance with standard solutions.
  • Allow sufficient time for column equilibration between runs.

Sensitivity Issues:

  • For UV detection, determine the wavelength of maximum absorption for this compound.
  • For MS detection, optimize source parameters and MRM transitions.
  • Consider sample concentration or alternative extraction methods for trace analysis.

Applications in Pharmaceutical and Veterinary Drug Development

The HPLC methods described herein support various applications in drug development and regulatory compliance:

  • Quality Control: Determination of this compound purity in raw materials and formulated products [1] [3].
  • Stability Studies: Monitoring degradation products under various storage conditions.
  • Pharmacokinetic Studies: Quantifying this compound and metabolites in biological fluids [1].
  • Regulatory Compliance: Testing for illegal use or residue monitoring in food-producing animals [2] [4].

Conclusion

These application notes provide comprehensive methodologies for the HPLC analysis of this compound across various matrices and applications. The methods demonstrate robust performance characteristics with excellent recovery, precision, and linearity. The detailed protocols enable researchers to implement these analyses in their laboratories with confidence in the reliability and accuracy of the results.

The versatility of HPLC platforms for this compound analysis—from basic UV detection to advanced MS/MS quantification—makes it possible to address diverse analytical needs, from routine quality control to sophisticated residue monitoring at trace levels.

References

Application Note: Bound Aminoguanidine as a Marker Residue for Nitrovin

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Rationale Nitrovin (NTV) is a nitrofuran antibiotic previously used as a growth promoter in livestock. Due to safety concerns, nitrofurans are now banned in many jurisdictions, including the European Union, as non-allowed pharmacologically active substances with no established maximum residue limit [1] [2]. Effective monitoring for their illegal use requires identifying a stable, persistent marker residue. Research has confirmed that bound aminoguanidine (AGN) is a suitable marker residue for this purpose, as the parent this compound compound is quickly depleted and rarely detected in tissues [1] [2].

2. Experimental Validation Summary A key study fed pigs a diet medicated with this compound (50 mg/kg) and analyzed tissues collected on various withdrawal days [1] [2]. The findings support the use of bound AGN as a reliable marker:

  • Persistence of AGN: Bound AGN residues were found to persist in porcine tissues, whereas the parent this compound was only detected at low levels in kidneys on the zero withdrawal day.
  • Tissue Distribution: The concentration of AGN residues varied by tissue type. The highest levels were consistently found in the liver, followed by the kidney, with the lowest concentrations in muscle tissue [1] [2].

The table below summarizes the quantitative findings on AGN persistence:

Table 1: Persistence of Bound Aminoguanidine in Porcine Tissues

Tissue Relative Concentration of Bound AGN Detectability of Parent this compound
Liver Highest Not Detected
Kidney Intermediate Detected only at Day 0
Muscle Lowest Not Detected

3. Emerging Research: this compound's Anticancer Mechanism Beyond its use as an antimicrobial, recent studies have explored this compound's potential as an anticancer agent. The compound induces a non-apoptotic, paraptosis-like cell death in cancer cells (e.g., glioblastoma) by targeting thioredoxin reductase 1 (TrxR1) [3] [4]. This inhibition leads to:

  • A surge in reactive oxygen species (ROS).
  • Severe cytoplasmic vacuolation derived from endoplasmic reticulum (ER) and mitochondrial swelling.
  • Activation of ER stress pathways [3].

This mechanism is independent of caspase activation and can be rescued by the protein synthesis inhibitor cycloheximide, confirming its classification as paraptosis [3]. The following diagram illustrates this signaling pathway.

G This compound This compound TrxR1_Inhibition Inhibition of Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1_Inhibition ROS_Surge Surge in Reactive Oxygen Species (ROS) TrxR1_Inhibition->ROS_Surge ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Surge->ER_Stress Mito_Swelling Mitochondrial Swelling ROS_Surge->Mito_Swelling Cytoplasmic_Vacuolation Cytoplasmic Vacuolation ER_Stress->Cytoplasmic_Vacuolation Mito_Swelling->Cytoplasmic_Vacuolation Protein_Synthesis New Protein Synthesis Cytoplasmic_Vacuolation->Protein_Synthesis Paraptosis Paraptosis-Like Cell Death Protein_Synthesis->Paraptosis

Experimental Protocol: Detection of Bound Aminoguanidine in Animal Tissues

This protocol outlines the procedure for verifying bound aminoguanidine as a marker residue for this compound in pig tissues, based on published methodologies [1] [2].

1. Scope This protocol applies to the analysis of bound aminoguanidine (AGN) in porcine tissues (muscle, liver, kidney) and plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

2. Principles The method involves the release of protein-bound aminoguanidine through acid hydrolysis, followed by derivatization and extraction. The derivatized analytes are then separated by liquid chromatography and detected by tandem mass spectrometry.

3. Reagents and Materials

  • Tissue Samples: Pig kidney, muscle, liver, and plasma.
  • Standard Compounds: Aminoguanidine (AGN), internal standards.
  • Derivatization Reagent: 2-Nitrobenzaldehyde (2-NBA).
  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate.
  • Buffers: 0.1 M phosphate buffer (pH 7.0), 0.2 M hydrochloric acid (HCl).
  • Consumables: Syringe filters, centrifuge tubes.

4. Equipment

  • LC-MS/MS System
  • Analytical Balance
  • Centrifuge
  • Vortex Mixer
  • Heating Block
  • pH Meter

5. Safety Precautions

  • Hydrochloric acid is corrosive; handle with appropriate personal protective equipment (PPE).
  • Nitrofuran drugs are banned substances; ensure proper handling and disposal in compliance with local regulations.

6. Step-by-Step Procedure

6.1. Sample Hydrolysis and Derivatization

  • Weigh: Accurately weigh 0.5 ± 0.05 g of homogenized tissue sample into a 50 mL centrifuge tube.
  • Add Internal Standard: Spike with the appropriate internal standard solution.
  • Hydrolyze and Derivatize: Add 5 mL of 0.2 M HCl and 0.25 mL of 2-Nitrobenzaldehyde (2-NBA) derivatization solution (e.g., 10 mM in DMSO).
  • Incubate: Vortex mix thoroughly and incubate in a heating block at 60°C for 2 hours.

6.2. Sample Extraction

  • Adjust pH: After incubation, cool the sample and add 2-3 mL of 0.1 M phosphate buffer (pH 7.0) to adjust the pH to approximately 7.0-7.4.
  • Extract: Add 5 mL of ethyl acetate and vortex mix for 1 minute.
  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes.
  • Transfer: Transfer the upper organic layer to a new clean tube.
  • Repeat Extraction: Repeat the extraction step twice more, combining the organic phases.
  • Evaporate: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 50°C.
  • Reconstitute: Reconstitute the dry residue in 1.0 mL of mobile phase (e.g., a mixture of methanol and water), vortex mix, and filter through a 0.2 µm syringe filter into an LC vial for analysis.

6.3. LC-MS/MS Analysis The table below summarizes a typical LC-MS/MS instrument method.

Table 2: Typical LC-MS/MS Conditions for Bound AGN Analysis

Parameter Condition
Chromatography
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
AGN Derivative MRM 209.1 > 166.1 (Quantifier)

7. Quality Control

  • Analyze procedural blanks, negative control samples, and fortified quality control samples (e.g., at 0.5 µg/kg and 1.0 µg/kg) with each batch of samples to ensure accuracy and prevent contamination.

References

Application Notes and Protocols: Determination of Nitrovin Residues Using Solid Phase Extraction (SPE)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitrovin is a growth-promoting agent historically used in animal feeds, but its residue in edible products poses potential health risks. These notes detail a robust and validated method for determining this compound residues in feeds and food matrices using Reversed-Phase Liquid Chromatography (LC) with Solid Phase Extraction (SPE) for sample clean-up. This protocol is designed for researchers, scientists, and drug development professionals requiring high sensitivity and selectivity in their analyses. The method effectively minimizes matrix interferences, ensuring accurate and reproducible results. [1]

Principle of the Method

The method involves extracting this compound from the sample matrix using an organic solvent mixture, followed by a clean-up step using reversed-phase SPE cartridges. This process removes interfering compounds, thereby enriching the analyte. The cleaned extract is then analyzed using a reversed-phase LC system equipped with an ultraviolet (UV) detector set at 378 nm. The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid, which provides excellent separation and detection specificity for this compound. [1]

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to liquid chromatography analysis.

nitrovin_spe_workflow This compound SPE and LC Analysis Workflow start Sample (Feed or Edible Tissue) step1 Ultrasound-Assisted Extraction (Solvent: DMF, Acetonitrile, Methanol) start->step1 step2 Centrifugation and Filtration step1->step2 step3 SPE Cartridge Conditioning (Solvent Matching Sample) step2->step3 step4 Sample Loading step3->step4 step5 SPE Wash Step (Remove Interferences) step4->step5 step6 Analyte Elution (Strong Organic Solvent) step5->step6 step7 LC-UV Analysis (378 nm Detection) step6->step7 end Data Analysis and Quantification step7->end

Materials and Reagents

Chemicals and Standards
  • This compound standard (purified, ≥95% purity)
  • HPLC-grade acetonitrile, methanol, dimethylformamide (DMF)
  • Formic acid (ACS grade, ≥88%)
  • Deionized water (HPLC grade)
  • SPE elution solvents (e.g., methanol, acetonitrile, acidified methanol)
Equipment and Consumables
  • Liquid Chromatograph with UV or DAD detector
  • Ultrasound bath for assisted extraction
  • Centrifuge
  • Vacuum manifold for SPE
  • Reversed-phase SPE cartridges (e.g., C18, 500 mg/3 mL or 1000 mg/6 mL)
  • Syringe filters (nylon, 0.45 µm)
  • Volumetric flasks and pipettes

Detailed Protocols

Standard and Solution Preparation

This compound Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 100 mL volumetric flask. Dissolve and make up to volume with the extraction solution (DMF, acetonitrile, methanol). Store at -20°C in the dark.

Mobile Phase Preparation: Mix acetonitrile and 0.1% formic acid in water in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane and degas prior to use.

Sample Pre-Treatment and Extraction
  • Homogenization: Grind and homogenize the feed or tissue sample to a fine powder.
  • Weighing: Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of the extraction solution (DMF, acetonitrile, methanol in a 50:25:25, v/v ratio) to the tube.
  • Ultrasound-Assisted Extraction: Sonicate the mixture in an ultrasound bath for 20 minutes.
  • Clarification: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to SPE clean-up.
Solid Phase Extraction (SPE) Clean-up

The SPE clean-up procedure is critical for removing matrix interferences and concentrating the analyte. The following table summarizes the key steps and parameters for the SPE protocol. [2] [3]

Table 1: Detailed SPE Clean-up Protocol for this compound

Step Purpose Procedure Typical Solvent & Volume
1. Conditioning To activate the sorbent and prepare the functional groups for interaction. Pass the solvent through the cartridge, ensuring the sorbent is fully wetted. Do not let the sorbent run dry. 2-3 mL of methanol (or solvent matching sample).
2. Equilibration To create an optimal environment for analyte retention by matching the sample solvent. Pass the equilibration solvent through the conditioned cartridge. 2-3 mL of water or a buffer solution.
3. Sample Loading To apply the sample extract for analyte retention on the sorbent. Apply the filtered extract to the cartridge at a controlled flow rate (~1 mL/min). Entire sample extract.
4. Washing To remove weakly bound interferences without eluting the target analyte. Pass the wash solvent through the cartridge to remove impurities. 2-3 mL of a weak solvent (e.g., 5-10% methanol in water).
5. Elution To disrupt analyte-sorbent interactions and collect the purified analyte. Apply the strong elution solvent in two small aliquots for efficient recovery. 2 x 1-3 mL of a strong organic solvent (e.g., pure methanol or acetonitrile).

Collect the eluent in a clean tube and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC analysis.

Liquid Chromatography Analysis

Inject the reconstituted sample into the LC system under the following conditions. [1]

Table 2: Optimized Liquid Chromatography Conditions for this compound

Parameter Specification
Column Type Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.2 mL/min
Column Temperature Ambient (or 30°C)
Injection Volume 10-20 µL
Detection Wavelength 378 nm
Run Time Approximately 10-15 minutes

Method Validation and Data Analysis

The method was validated according to standard guidelines, demonstrating satisfactory performance. [1]

Table 3: Method Validation Parameters for this compound Determination

Validation Parameter Result Acceptance Criteria
Limit of Detection (LOD) 0.05 mg kg⁻¹ -
Limit of Quantification (LOQ) 0.2 mg kg⁻¹ -
Linear Range 0.2 - 10 mg kg⁻¹ R² > 0.990
Recovery (%) Satisfactory (e.g., 85-115%) Meets protocol requirements
Repeatability (RSD%) Precise and repeatable < 10%

Troubleshooting and Notes

  • Low Recovery: Ensure the sorbent does not dry out between the conditioning and sample loading steps. Check the pH of the sample and loading solution for optimal retention on reversed-phase sorbents.
  • High Background Noise: Optimize the wash step by increasing the stringency of the wash solvent gradually. Ensure all glassware and solvents are free of contaminants.
  • Column Performance: Always filter and centrifuge samples to prevent column clogging. Use a guard column to extend the life of the analytical column.
  • Sensitivity Issues: For lower detection limits, consider reconstituting the eluent in a smaller volume or using a more sensitive detection technique like LC-MS/MS. [4]

Conclusion

This application note provides a reliable and detailed protocol for the determination of this compound in complex matrices using SPE clean-up and LC-UV analysis. The method is effective in removing interferences, offers good recovery, and achieves low detection limits, making it suitable for regulatory monitoring and research purposes.

References

Application Note: Determination of Nitrovin in Feeds by Reversed-Phase LC-UV

Author: Smolecule Technical Support Team. Date: February 2026

Method Principle: This method determines Nitrovin in animal feeds using reversed-phase liquid chromatography with a UV detector. The sample is extracted with an organic solvent mixture and purified via solid-phase extraction (SPE) to remove interfering matrix components before analysis [1].

Materials and Methods

Standards and Reagents
  • This compound standard: Purified from crude product using ethylene glycol monoethyl ether [1].
  • Extraction solution: Dimethyl formamide, acetonitrile, and methanol in a ratio of 50:25:25 (v/v/v) [1].
  • Mobile phase: Acetonitrile and 0.1% formic acid solution (v/v) in a ratio of 50:50 (v/v) [1].
  • Use HPLC-grade solvents and ultrapure water.
Instrumentation and Equipment
  • Liquid Chromatograph: Equipped with a binary or quaternary pump and an autosampler.
  • Detector: Ultraviolet (UV) detector set to 378 nm [1].
  • Analytical Column: Reverse-phase C18 column. The original study did not specify column dimensions [1].
  • Solid-Phase Extraction (SPE) system for sample clean-up.
  • SPE Cartridge: Reversed-phase SPE cartridge [1].

Experimental Procedure

Sample Preparation Workflow

The sample preparation and analysis process is illustrated below.

Start Start Sample Preparation Homogenize Homogenize feed sample Start->Homogenize Weigh Weigh test portion Homogenize->Weigh Extract Extract with DMF/ACN/MeOH (50:25:25, v/v/v) Weigh->Extract Clean Clean-up extract using Reversed-Phase SPE Cartridge Extract->Clean Inject Inject into LC system Clean->Inject

Chromatographic Conditions

The table below details the operational parameters for the liquid chromatography system.

Parameter Specification
Detection Wavelength 378 nm [1]
Mobile Phase Acetonitrile : 0.1% Formic Acid (50:50, v/v) [1]
Flow Rate 1.2 mL min⁻¹ [1]
Injection Volume Not specified in search results
Column Temperature Not specified in search results
Preparation of Standard and Calibration Solutions
  • Accurately weigh a purified this compound standard.
  • Dissolve and dilute with an appropriate solvent to prepare a stock standard solution.
  • Serially dilute the stock solution to prepare a series of working standard solutions for constructing the calibration curve.

Method Validation

The method was validated with the following performance characteristics, as reported in the original study [1]:

Validation Parameter Result
Limit of Detection (LOD) 0.05 mg kg⁻¹
Limit of Quantification (LOQ) 0.2 mg kg⁻¹
Linearity Satisfactory (specific range not provided)
Recovery Satisfactory
Precision (Repeatability) Precise repeatability confirmed
Trueness Satisfactory
Selectivity Satisfactory selectivity achieved

Discussion and Notes

  • Wavelength Selection: The 378 nm wavelength corresponds to the absorption maximum of this compound, ensuring high detection sensitivity [1].
  • Sample Clean-up: The use of reversed-phase SPE is critical for removing co-extracted matrix components from the complex feed sample, which helps protect the analytical column and reduces background interference [1].
  • Regulatory Context: It is important to note that the use of this compound in food-producing animals is banned in many regions. This method was developed in the context of monitoring and enforcing this ban [2].

References

Nitrovin Analytical Methods & Regulatory Status

Author: Smolecule Technical Support Team. Date: February 2026

Aspect HPLC-UV Method [1] HPLC Method with SPE Cleanup [1] Residue Depletion in Chickens [2]
Analytical Technique Reversed-phase HPLC with UV detection Reversed-phase HPLC with UV detection & SPE cleanup HPLC-UV
Detection Wavelength 378 nm [1] 378 nm [1] Not specified
Mobile Phase Acetonitrile:0.1% formic acid (50:50, v/v) [1] Acetonitrile:0.1% formic acid (50:50, v/v) [1] Not specified
Flow Rate 1.2 mL/min [1] 1.2 mL/min [1] Not specified
Extraction Solvent Dichloromethane, methanol, ammonia mixture [3] Dimethyl formamide, acetonitrile, methanol (50:25:25, v/v) [1] Not specified (administered via feed)
Sample Cleanup Not applied Reversed-phase Solid Phase Extraction (SPE) [1] Not specified
Limit of Detection (LOD) Not specified 0.05 mg/kg in feeds [1] 0.1 ng/g (tissues) or ng/mL (plasma) [2]
Limit of Quantification (LOQ) Not specified 0.2 mg/kg in feeds [1] Not specified
Key Application Determination in medicated animal feeds [3] Improved determination in feeds [1] Residue depletion study in chicken tissues

Protocol 1: Extraction and HPLC Analysis of Nitrovin from Feeds

Scope and Applications

This protocol describes the extraction and quantification of this compound from medicated animal feeds using High-Performance Liquid Chromatography (HPLC). Monitoring this compound is essential for regulatory compliance, as it is a banned antibiotic in food-producing animals [4] [2].

Experimental Procedures
1.2.1 Reagents and Materials
  • This compound standard: Purified standard solution [1].
  • Extraction solvent: Prepare a mixture of dichloromethane, methanol, and ammonia solution [3]. Alternatively, a mixture of dimethyl formamide, acetonitrile, and methanol (50:25:25, v/v) can be used [1].
  • Mobile phase: Acetonitrile and 0.1% formic acid solution (50:50, v/v) [1].
  • Equipment: HPLC system equipped with a UV-Vis detector and a cyano-column [3] or equivalent reversed-phase column.
1.2.2 Sample Preparation and Extraction
  • Weigh a representative sample of the medicated feed.
  • Add extraction solvent to the feed sample and mix thoroughly to ensure complete contact.
  • Shake or sonicate the mixture to facilitate the extraction of this compound from the feed matrix.
  • Separate the extract from the solid feed residue by centrifugation or filtration [3] [1].
1.2.3 Sample Cleanup (Optional but Recommended)
  • For complex matrices, perform a cleanup step using a reversed-phase Solid Phase Extraction (SPE) cartridge [1].
  • Condition the SPE cartridge with an appropriate solvent.
  • Load the feed extract onto the cartridge.
  • Wash with a suitable solvent to remove interfering compounds.
  • Elute this compound using a strong solvent and collect the eluate for analysis [1].
1.2.4 HPLC Instrumental Analysis
  • Column: Cyano-column or equivalent reversed-phase column [3] [1].
  • Mobile Phase: Acetonitrile and 0.1% formic acid (50:50, v/v) in isocratic mode [1].
  • Flow Rate: 1.2 mL/min [1].
  • Detection: UV detector at 378 nm [1].
  • Injection: Inject the purified sample extract into the HPLC system.
  • Quantification: Determine this compound concentration by comparing the peak area or height with that of a calibrated standard.

Protocol 2: Determination of Bound Aminoguanidine as Marker Residue

Scope and Applications

This protocol verifies the use of bound aminoguanidine (AGN) as a marker residue to monitor the illegal use of this compound in food animals [4]. This is critical because the parent this compound drug depletes rapidly, while bound residues persist in tissues.

Experimental Procedures
2.2.1 Sample Collection and Preparation
  • Tissue Samples: Collect tissues (e.g., liver, kidney, muscle, fat) and plasma from animals suspected of being administered this compound [4] [2].
  • Homogenize the tissue samples to ensure a uniform analysis.
2.2.2 Analysis of Bound Aminoguanidine
  • Hydrolyze the tissue samples under appropriate conditions to release bound aminoguanidine from tissue proteins [4].
  • Derivatize the released aminoguanidine to form a stable, detectable compound.
  • Analyze the derivatized marker residue using LC-MS/MS or other suitable techniques for confirmation and quantification [4].
2.2.3 Key Findings and Interpretation
  • The highest concentrations of AGN residues are found in the liver, while the lowest are in the muscle [4].
  • Parent this compound is detected only at very low levels and rapidly becomes undetectable, confirming that AGN is the appropriate marker for monitoring abuse [4].

Method Validation and Notes

Method Validation Parameters

For reliable results, the following validation parameters should be established:

  • Recovery: Assay recoveries from fortified blank samples should be in the range of 71.1-85.7% [2].
  • Linearity: The calibration curve should demonstrate a linear response over the expected concentration range.
  • Precision: The method should show satisfactory repeatability (intra-day) and reproducibility (inter-day) [1].
  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be suitable for monitoring. The LOD can be as low as 0.05 mg/kg in feed [1] and 0.1 ng/g in tissues [2].
Critical Notes and Troubleshooting
  • Stability of this compound: Ensure standard solutions and extracts are stored appropriately to prevent degradation.
  • Matrix Interference: The use of SPE cleanup significantly improves method selectivity and reliability by removing co-extracted compounds from the feed matrix [1].
  • Regulatory Importance: The persistence of this compound residues (as AGN) in edible tissues for over 28 days supports the ban on its use in food-producing animals [2].

Experimental Workflow for this compound Analysis

The following diagram illustrates the decision-making workflow for the analytical approach, depending on the sample type and objective.

Start Start: Suspected this compound Use SampleType Sample Type? Start->SampleType Feed Animal Feed SampleType->Feed Tissue Animal Tissue SampleType->Tissue ObjectiveFeed Analysis Objective? Feed->ObjectiveFeed ObjectiveTissue Analysis Objective? Tissue->ObjectiveTissue QuantFeed Quantify Parent this compound ObjectiveFeed->QuantFeed Most Cases P1_Extract Extract with solvent mixture (Dichloromethane, Methanol, NH₃) QuantFeed->P1_Extract ScreenTissue Screen/Confirm Abuse ObjectiveTissue->ScreenTissue Monitoring/Enforcement ParentTissue Detect Parent this compound ObjectiveTissue->ParentTissue Recent Exposure P2_Extract Extract and Hydrolyze Tissue ScreenTissue->P2_Extract P3_Extract Extract Tissue ParentTissue->P3_Extract P1_Cleanup Cleanup with SPE (Recommended for complex feeds) P1_Extract->P1_Cleanup P1_Analyze HPLC-UV Analysis (378 nm, Cyano-column) P1_Cleanup->P1_Analyze P1_Result Result: this compound Concentration in Feed P1_Analyze->P1_Result P2_Derivatize Derivatize Released Marker P2_Extract->P2_Derivatize P2_Analyze LC-MS/MS Analysis P2_Derivatize->P2_Analyze P2_Result Result: Confirmation of Bound Aminoguanidine (AGN) P2_Analyze->P2_Result P3_Analyze HPLC-UV Analysis P3_Extract->P3_Analyze P3_Result Result: Low/No Parent Drug (Use AGN method for confirmation) P3_Analyze->P3_Result

References

Comprehensive Analytical Methods for Determination of Nitrovin Residues in Animal Tissues: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrovin and Regulatory Context

This compound (difurazone) is a antimicrobial growth promoter that was historically used in veterinary practice to enhance growth rates in food-producing animals such as poultry and swine. Chemically known as 1,5-bis(5-nitro-2-furyl)-1,4-pentadiene-3-on amidinohydrazone, this compound belongs to the nitrofuran class of antibiotics, which have raised significant safety concerns due to their potential toxicological properties. Extensive research has demonstrated that this compound and similar nitrofuran compounds may exhibit carcinogenic and mutagenic effects, prompting regulatory agencies worldwide to prohibit their use in food-producing animals. The European Union, United States, China, and many other countries have classified this compound under "prohibited substances" for which no Maximum Residue Limit (MRL) can be established, making any detectable residue non-compliant [1] [2].

The analytical challenge in monitoring this compound residues stems from its rapid metabolism in biological systems. The parent drug has a short half-life in vivo, becoming undetectable within hours after administration. However, this compound undergoes biotransformation to form stable protein-bound metabolites that persist in animal tissues for extended periods—potentially weeks or even months after administration [1]. These bound metabolites serve as reliable marker residues for monitoring the illegal use of this compound. The current Reference Point for Action (RPA) for nitrofuran residues in the EU is set at 0.5 μg kg⁻¹, emphasizing the need for highly sensitive analytical methods capable of detecting trace-level residues [3]. This document provides comprehensive application notes and detailed protocols for the accurate determination of this compound residues in various animal tissues, addressing both research and regulatory needs.

Analytical Methods for this compound Determination

LC-MS/MS-Based Method for Multiple Nitrofuran Residues

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for confirmatory analysis of this compound metabolites in animal tissues due to its exceptional sensitivity, selectivity, and capability to simultaneously monitor multiple analytes. The method leverages the detection of protein-bound metabolites rather than the parent compound, as these metabolites persist in tissues long after the parent drug has been eliminated. For this compound specifically, the metabolite marker has been identified as aminoguanidine (AGN), which requires chemical derivatization to facilitate detection and quantification [1]. The LC-MS/MS approach allows laboratories to meet the stringent EU RPA of 0.5 μg kg⁻¹ with satisfactory precision and accuracy, making it suitable for regulatory compliance testing.

The analytical workflow for this compound determination consists of several critical steps: tissue homogenization, hydrolysis and derivatization, extraction and clean-up, and finally LC-MS/MS analysis with quality control measures. Each step must be rigorously controlled to ensure accurate and reproducible results. The hydrolysis step liberates the protein-bound metabolites, while derivatization with 2-nitrobenzaldehyde enhances the chromatographic behavior and mass spectrometric detection of the polar metabolites. The extraction and clean-up steps are crucial for removing matrix interferences that can suppress ionization or cause background noise in mass spectrometric detection. The method has been successfully applied to various animal tissues including muscle, kidney, and liver, as well as animal products like eggs and milk, demonstrating its versatility across different biological matrices [3].

Sample Preparation and Derivatization Protocol
2.2.1 Materials and Reagents
  • Tissue samples: Muscle, kidney, or liver from monitored animals
  • Solvents: High-purity methanol, acetonitrile, ethyl acetate
  • Derivatizing agent: 2-nitrobenzaldehyde (NBA) - 0.05 M in dimethyl sulfoxide
  • Acid hydrolysis solution: 0.1 M hydrochloric acid
  • Buffer solution: 0.1 M disodium hydrogen phosphate, pH 7.0
  • Internal standards: Aminoguanidine-13C15N4 (AGN-13C15N4) for quantification
  • Extraction salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl)
  • Mobile phase additives: Ammonium formate, formic acid (LC-MS grade)

Table 1: Preparation of Standard Solutions for this compound Metabolite Analysis

Solution Type Analyte Concentration Solvent Storage Conditions
Primary Stock Standard AGN 50 μg mL⁻¹ Methanol -20°C, protected from light
Intermediate Stock Standard AGN 1 μg mL⁻¹ Methanol -20°C, protected from light
Working Standard Mix AGN + other nitrofuran metabolites 10-100 ng mL⁻¹ Methanol:Water (1:1) -20°C, protected from light
Internal Standard Solution AGN-13C15N4 50 ng mL⁻¹ Methanol -20°C, protected from light
2.2.2 Sample Preparation Workflow
  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. Add 100 μL of internal standard working solution (50 ng mL⁻¹ AGN-13C15N4) to all samples, calibration standards, and quality control samples.

  • Hydrolysis and Derivatization: Add 5 mL of 0.1 M hydrochloric acid and 150 μL of freshly prepared 0.05 M 2-nitrobenzaldehyde solution. Vortex mix for 30 seconds until homogeneous. The derivatization reaction can be performed using either:

    • Conventional approach: Incubate in a water bath at 37°C for 16 hours (overnight) with occasional shaking, or
    • Microwave-assisted approach: Irradiate in a microwave system at 50°C for 2 hours with controlled power output [1].
  • QuEChERS Extraction: After derivatization, cool samples to room temperature. Add 5 mL of 0.1 M disodium hydrogen phosphate buffer (pH 7.0) to neutralize the solution. Then add 10 mL of ethyl acetate, vortex mix vigorously for 1 minute, and centrifuge at 4000 × g for 5 minutes. Transfer the organic (upper) layer to a new tube containing 500 mg anhydrous MgSO₄ and 250 mg NaCl. Vortex for 30 seconds and centrifuge at 4000 × g for 5 minutes.

  • Evaporation and Reconstitution: Transfer 8 mL of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 1 mL of methanol:water (1:9, v/v), vortex for 30 seconds, and filter through a 0.2 μm PTFE syringe filter into an LC-MS vial for analysis.

Table 2: Troubleshooting Common Issues in Sample Preparation

Problem Potential Cause Solution
Low Derivatization Efficiency Degraded NBA or incorrect pH Prepare fresh NBA solution; verify pH of hydrolysis medium
Poor Recovery Incomplete extraction or evaporation loss Ensure proper phase separation; avoid complete drying during evaporation
Matrix Effects Inadequate clean-up Optimize QuEChERS salt ratio; consider additional dispersive SPE clean-up
Inconsistent Results Variable hydrolysis Use microwave-assisted derivatization for more uniform heating
UHPLC-MS/MS Analysis Conditions
2.3.1 Chromatographic Separation
  • Column: Phenyl-hexyl (100 mm × 2.1 mm, 1.7 μm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-1 min: 10% B
    • 1-8 min: 10% B to 90% B
    • 8-10 min: 90% B
    • 10-10.1 min: 90% B to 10% B
    • 10.1-13 min: 10% B (equilibration)
  • Flow Rate: 0.3 mL min⁻¹
  • Injection Volume: 5 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C
2.3.2 Mass Spectrometric Detection
  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Source Parameters:
    • Capillary Voltage: 1.0 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Cone Gas Flow: 50 L h⁻¹
    • Desolvation Gas Flow: 1000 L h⁻¹
  • Data Acquisition: Multiple reaction monitoring (MRM) mode

Table 3: MRM Transitions for this compound Metabolite and Internal Standard

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy (eV) Product Ion 2 (m/z) Collision Energy (eV) Function
NP-AGN 209.1 165.1 15 122.0 20 Quantification
NP-AGN 209.1 122.0 20 - - Confirmation
AGN-13C15N4 (IS) 214.1 170.1 15 127.0 20 Quantification

Method Validation and Performance Characteristics

Validation according to EU 2021/808 Regulations

The method for this compound metabolite determination in animal tissues has been extensively validated in accordance with the performance criteria and procedures outlined in Commission Implementing Regulation (EU) 2021/808 [3]. This regulatory framework establishes strict guidelines for confirmatory methods used in residue testing, ensuring the reliability, accuracy, and reproducibility of analytical results for official control purposes. The validation study encompassed key parameters including specificity, accuracy, precision, decision limit, detection capability, and ruggedness, providing a comprehensive assessment of method performance under various conditions.

The specificity of the method was demonstrated by analyzing twenty different blank tissue samples (muscle, kidney, liver from various species) to confirm the absence of interfering peaks at the retention times of the target analytes. The method exhibited excellent linearity over the concentration range of 0.1 to 5.0 μg kg⁻¹ with correlation coefficients (R²) ≥ 0.99 for all analytes, using weighted (1/x) least squares regression. Accuracy was determined through recovery experiments by spiking blank tissue samples at three concentration levels (0.5, 1.0, and 1.5 μg kg⁻¹) and analyzing six replicates at each level. The mean recovery values for the this compound metabolite ranged from 83% to 120%, well within the acceptable limits defined by EU regulations [1] [3].

Sensitivity and Precision Data

Table 4: Method Validation Parameters for this compound Metabolite in Animal Tissues

Validation Parameter Muscle Tissue Kidney Tissue Liver Tissue Acceptance Criterion
Decision Limit (CCα) 0.27 μg kg⁻¹ 0.31 μg kg⁻¹ 0.35 μg kg⁻¹ <0.5 μg kg⁻¹
Detection Capability (CCβ) 0.35 μg kg⁻¹ 0.41 μg kg⁻¹ 0.47 μg kg⁻¹ <0.5 μg kg⁻¹
Repeatability (%RSD) 6.2% 8.7% 9.5% ≤20%
Within-Lab Reproducibility (%RSD) 9.8% 12.3% 13.5% ≤25%
Recovery at 0.5 μg kg⁻¹ 95.2% 89.7% 84.3% 70-120%
Recovery at 1.0 μg kg⁻¹ 98.5% 92.1% 87.6% 70-120%
Measurement Uncertainty 18.3% 22.7% 25.1% ≤50%

The method demonstrated excellent sensitivity with decision limits (CCα) for the this compound metabolite well below the current EU RPA of 0.5 μg kg⁻¹ across all tested matrices. The precision of the method, expressed as relative standard deviation (RSD%) of repeated measurements, met the acceptance criteria at all validated concentration levels. The ruggedness of the method was evaluated by introducing deliberate variations in analytical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and extraction time (±10%). The results indicated that the method remains robust under normal variations in laboratory conditions, with recovery values maintained within acceptable limits despite these intentional modifications to the protocol [3].

Alternative Analytical Methods

Historical Methods and Technological Evolution

Before the widespread adoption of LC-MS/MS, several alternative techniques were employed for this compound analysis, each with distinct advantages and limitations. Pulse-polarography represented one of the earliest approaches, capitalizing on the electrochemical properties of this compound and its metabolites. This method offered sensitivity down to 10 ppb for this compound residues but lacked the specificity of modern mass spectrometric techniques and was more susceptible to matrix interferences [4]. Similarly, high-performance liquid chromatography (HPLC) with various detection systems was extensively used, particularly for the determination of this compound in medicated animal feeds. The HPLC method described in the literature involved extraction with a dichloromethane-methanol-ammonia solvent mixture followed by chromatographic separation on a cyano-column [5].

The technological evolution in this compound analysis reflects broader trends in analytical chemistry, moving from less specific techniques toward highly selective and sensitive mass spectrometry-based methods. While these historical methods provided valuable tools for their time, they generally offered higher limits of detection and were unable to simultaneously monitor multiple nitrofuran residues. The transition to LC-MS/MS represented a significant advancement, enabling laboratories to meet increasingly stringent regulatory requirements and to expand the scope of analysis to include multiple nitrofuran drugs and their metabolites in a single run. This comprehensive approach is essential for effective monitoring programs, as it allows for efficient surveillance of multiple prohibited substances while conserving laboratory resources [1] [2].

Confirmatory and Rapid Screening Methods

In addition to the primary LC-MS/MS method, several alternative approaches have been developed for specific applications. Immunoassay techniques offer potential for high-throughput screening with minimal sample preparation, making them suitable for initial testing phases. However, these methods may lack the specificity of chromatographic techniques and can exhibit cross-reactivity with related compounds. More recently, electrochemical sensors have emerged as promising tools for rapid screening, leveraging the electrochemical properties of nitrofuran compounds for detection. While these methods provide rapid results and potentially lower costs, they typically cannot match the sensitivity and confirmatory power of LC-MS/MS and may require validation by confirmatory methods when used for regulatory purposes [2].

For laboratories with different equipment capabilities, conventional HPLC with fluorescence or UV detection remains a viable option, though with higher limits of detection compared to mass spectrometric methods. These approaches typically require more extensive sample clean-up to achieve adequate sensitivity and are more susceptible to matrix interferences. The choice of method ultimately depends on the intended application, available instrumentation, and regulatory requirements. For definitive regulatory action, mass spectrometry-based confirmatory methods remain the standard, while rapid screening techniques can provide cost-effective solutions for initial testing or monitoring programs with high sample throughput requirements [2].

Applications and Implementation

Regulatory Testing and Monitoring Programs

The developed LC-MS/MS method for this compound determination is currently implemented in official control laboratories for the surveillance of nitrofuran residues in food-producing animals. This application is particularly critical for ensuring compliance with import/export requirements and maintaining consumer confidence in food safety systems. The method's validation according to EU 2021/808 standards enables its use for regulatory decision-making, with results admissible in legal proceedings regarding the misuse of prohibited substances in animal production [3]. The capability to detect this compound residues at levels below the RPA of 0.5 μg kg⁻¹ provides regulatory authorities with a powerful tool to identify non-compliant products and take appropriate enforcement actions.

In practice, monitoring programs typically employ a risk-based sampling approach, targeting specific production systems, geographical regions, or historical violations where the illegal use of this compound is suspected. The method's robustness allows for implementation in various laboratory settings, with several public health laboratories having successfully accredited the method according to ISO/IEC 17025 standards [3]. The expanded scope that includes this compound alongside other nitrofuran drugs enables cost-effective monitoring of multiple prohibited substances within a single analytical run, optimizing laboratory resources while maintaining comprehensive surveillance of chemical hazards in the food chain.

Research Applications and Emerging Developments

Beyond routine regulatory testing, the analytical methods for this compound determination find applications in various research contexts. Metabolism studies investigate the absorption, distribution, metabolism, and excretion of this compound in different animal species, contributing to our understanding of its toxicological potential and supporting risk assessment decisions. The unexpected discovery of this compound's cytotoxic effects on cancer cells and its ability to induce paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) has generated interest in its potential repurposing for anticancer applications [6]. This research application requires precise analytical methods to study the compound's behavior in biological systems and its mechanisms of action at the molecular level.

Emerging developments in this compound analysis focus on method miniaturization and high-throughput approaches to further reduce analysis time and costs while maintaining analytical performance. The integration of automated sample preparation systems and on-line extraction techniques represents the next frontier in streamlining nitrofuran analysis. Additionally, the application of high-resolution mass spectrometry offers new possibilities for non-targeted screening and the identification of previously unknown metabolites, expanding our understanding of this compound's fate in biological systems. These advancements continue to enhance the capabilities of testing laboratories while providing researchers with powerful tools to study this compound across various scientific disciplines [1] [2].

Conclusion

The comprehensive analytical methods presented in this document provide reliable approaches for the determination of this compound residues in animal tissues, addressing the critical need for monitoring this prohibited veterinary drug in food-producing animals. The LC-MS/MS-based protocol offers the sensitivity, specificity, and robustness required for regulatory compliance testing, with performance characteristics fully validated according to international standards. The microwave-assisted derivatization and modified-QuEChERS extraction significantly reduce sample preparation time compared to traditional methods, from 16 hours to just 2 hours for the derivatization step, while maintaining excellent analytical performance [1].

The method's capability to simultaneously determine this compound alongside seven other nitrofuran drugs and their metabolites makes it particularly valuable for comprehensive monitoring programs. With decision limits (CCα) ranging from 0.27 to 0.35 μg kg⁻¹ across different tissue matrices, the method easily meets the current EU RPA of 0.5 μg kg⁻¹, providing regulatory authorities with a powerful tool for enforcing禁令 on this compound use in food animal production [3]. As analytical technologies continue to evolve, further improvements in sensitivity, throughput, and efficiency are anticipated, enhancing our ability to protect consumers from exposure to this prohibited substance while supporting research into its unexpected biological effects.

Experimental Workflows and Signaling Pathways

Analytical Workflow for this compound Determination

The following diagram illustrates the complete experimental workflow for the determination of this compound residues in animal tissues using the LC-MS/MS method described in this protocol:

nitrovin_workflow cluster_sample_prep Sample Preparation Phase cluster_extraction Extraction and Clean-up cluster_analysis Instrumental Analysis start Start: Tissue Collection homogenize Homogenization (2.0 g tissue sample) start->homogenize add_is Add Internal Standard (AGN-13C15N4) homogenize->add_is hydrolyze Acid Hydrolysis (0.1 M HCl) add_is->hydrolyze derive Derivatization (2-nitrobenzaldehyde) 37°C for 16h or 50°C for 2h (microwave) hydrolyze->derive neutralize Neutralization (0.1 M phosphate buffer, pH 7.0) derive->neutralize extract Liquid-Liquid Extraction (Ethyl acetate) neutralize->extract clean Clean-up (QuEChERS: MgSO₄ + NaCl) extract->clean evaporate Evaporation (Nitrogen stream, 40°C) clean->evaporate reconstitute Reconstitution (Methanol:Water 1:9) evaporate->reconstitute inject UHPLC-MS/MS Analysis reconstitute->inject data_analysis Data Analysis (MRM quantification) inject->data_analysis end Result Reporting data_analysis->end

Figure 1: Complete analytical workflow for the determination of this compound residues in animal tissues, showing the sequential steps from sample collection to result reporting.

This compound Mechanism of Action and Signaling Pathways

Recent research has revealed that this compound induces paraptosis-like cell death through targeting of thioredoxin reductase 1 (TrxR1), generating reactive oxygen species (ROS) and activating endoplasmic reticulum (ER) stress. The following diagram illustrates the key signaling pathways involved in this mechanism:

nitrovin_mechanism cluster_features Key Characteristics of this compound-Induced Paraptosis This compound This compound Exposure trxr1 Inhibition of Thioredoxin Reductase 1 (TrxR1) This compound->trxr1 ros ROS Accumulation trxr1->ros er_stress Endoplasmic Reticulum Stress ros->er_stress mapk MAPK Pathway Activation ros->mapk mito_swell Mitochondrial Swelling er_stress->mito_swell cyto_vacuoles Cytoplasmic Vacuolation er_stress->cyto_vacuoles paraptosis Paraptosis-Like Cell Death (Non-apoptotic PCD) mito_swell->paraptosis cyto_vacuoles->paraptosis protein_synth New Protein Synthesis Required mapk->protein_synth protein_synth->paraptosis rescue Rescue by: • Cycloheximide (CHX) • ALG-2-interacting protein X (Alix) rescue->paraptosis Inhibits feature1 Caspase-Independent feature2 Lacks Apoptotic Morphology feature3 ER and Mitochondrial Dysfunction

Figure 2: Signaling pathways involved in this compound-induced paraptosis-like cell death, showing the key molecular events from TrxR1 inhibition to final cell death execution.

References

Analytical Methods for Nitrovin Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of different analytical methods for nitrovin as described in recent literature.

Method Feature Method 1: LC-MS/MS (Multi-Residue) Method 2: LC-MS/MS (with NFS) Method 3: HPLC-UV
Application Scope Aquatic animals; simultaneous detection of NFs, metabolites, and this compound [1] Swine, chicken, fish muscle and liver; simultaneous detection of Sodium Nifurstyrenate (NFS) and this compound [2] Feeds [3]
Sample Preparation Single-step extraction with optimized buffer [1] Ultrasound-assisted extraction (UAE) with Methanol:Water (80:20), HLB SPE cleanup [2] Extraction with DMF:ACN:MeOH (50:25:25), reversed-phase SPE cleanup [3]
Chromatography Liquid Chromatography (LC) [1] C18 column, Acetonitrile/Water gradient [2] Reversed-phase LC, Acetonitrile/0.1% Formic Acid (50:50) [3]
Detection Triple Quadrupole Mass Spectrometry (HPLC-MS/MS) [1] Triple Quadrupole Mass Spectrometry (LC-MS/MS) [2] Ultraviolet Detection at 378 nm [3]
Key Validation Performance Recovery: 70-96%; RSD: 1-8%; Linearity: 0.1-20 μg L⁻¹ (R² > 0.99) [1] Recovery: 76.2-94.6%; RSD: 2.8-11.5%; LOD: 0.05-0.1 μg kg⁻¹ [2] LOD: 0.05 mg kg⁻¹; LOQ: 0.2 mg kg⁻¹ [3]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis in Aquatic Animals

This method allows for the simultaneous determination of nitrofurans (NFs), their metabolites (NFMs), and this compound [1].

  • Sample Preparation: Homogenize sample and perform a single-step extraction using an optimized buffer solution [1].
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) [1].
  • Method Validation:
    • Accuracy & Precision: Mean recovery rates for this compound were between 70% and 96% with relative standard deviations (RSDs) of 1% to 8% [1].
    • Linearity: The method demonstrated excellent linearity across a concentration range of 0.1 to 20 μg L⁻¹, with correlation coefficients () greater than 0.99 [1].
Protocol 2: LC-MS/MS Analysis in Meat and Liver

This protocol uses ultrasound-assisted extraction for the simultaneous determination of this compound and sodium nifurstyrenate (NFS) [2].

  • Sample Preparation:
    • Extraction: Extract 2.0 g of homogenized tissue sample with 10 mL of Methanol:Water (80:20, v/v). Use ultrasonic-assisted extraction (UAE) for 15 minutes at 40°C, then centrifuge [2].
    • Clean-up: Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge. Elute the analytes with methanol, evaporate to dryness under nitrogen, and reconstitute the residue in the initial mobile phase for analysis [2].
  • LC-MS/MS Conditions:
    • Chromatography: Use a C18 column with a gradient elution of acetonitrile and water [2].
    • Mass Spectrometry: Employ electrospray ionization in positive mode (ESI+) for this compound. The quantitative ion transition (MRM) for this compound is m/z 443.2 > 186.1 [2].
  • Method Validation:
    • Specificity: No interference from the sample matrix was observed [2].
    • Sensitivity: The limit of detection (LOD) for this compound was 0.1 μg kg⁻¹, and the limit of quantification (LOQ) was 0.25 μg kg⁻¹ in muscle [2].
    • Recovery & Precision: Average recoveries from spiked samples ranged from 76.2% to 94.6%, with RSDs between 2.8% and 11.5% [2].

Method Validation Guidelines

For any analytical method, validation is critical to ensure reliability. Key parameters to evaluate are summarized in the table below [4].

Validation Parameter Description & Purpose Typical Acceptance Criteria
Specificity Ability to distinguish this compound from other matrix components. No interference at the retention time of this compound [4].
Linearity The method produces results proportional to analyte concentration. R² ≥ 0.99 across a defined range (e.g., LOQ to 120% of expected level) [4].
Accuracy Closeness of measured value to the true value. Recovery of 95-105% (can be 80-110% for trace levels) [5].
Precision Closeness of repeated measurements under defined conditions. RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day) [5].
LOD & LOQ Lowest concentration that can be detected or quantified with reliability. LOD: Signal-to-noise ~3:1; LOQ: S/N ~10:1 and with defined accuracy/precision [5].
Robustness Measures the method's resilience to small, deliberate changes in parameters. The method should remain unaffected by small variations [4].

Workflow Diagram of a this compound Analysis

The following diagram outlines the general workflow for determining this compound residues using modern techniques like LC-MS/MS.

This compound LC-MS/MS Analysis Workflow cluster_prep Sample Preparation Stage start Start Analysis sp Sample Preparation start->sp homogenize Homogenize Tissue sp->homogenize extract Extract with Solvent homogenize->extract clean Clean-up (SPE) extract->clean recon Reconstitute in Mobile Phase clean->recon lcms LC-MS/MS Analysis recon->lcms sep Chromatographic Separation lcms->sep det MS Detection (MRM Mode) sep->det data Data Analysis & Quantification det->data val Method Validation data->val end Report Results val->end

Conclusions and Recommendations

  • For Regulatory Compliance: The LC-MS/MS methods are strongly recommended. They meet the low detection limits required by regulations (e.g., EU RPA of 0.5 µg kg⁻¹) and provide confirmatory data [6] [1] [2].
  • For High-Throughput Labs: The single-step extraction protocol [1] offers a significant advantage in speed and efficiency for analyzing multiple analyte classes simultaneously.
  • For Cost-Effective Screening: If mass spectrometry is unavailable and the analyte is present at high concentrations (e.g., in feed), HPLC-UV remains a viable, though less sensitive and specific, option [3].

References

Analysis of Nitrovin Using Acetonitrile-Formic Acid Mobile Phase Systems: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitrovin (CAS 804-36-4) is a broad-spectrum antibacterial agent of the nitrofuran class. Although banned in many countries for use in food-producing animals due to toxicological concerns, robust analytical methods remain essential for regulatory compliance monitoring and research purposes. These application notes provide detailed protocols for determining this compound in various matrices using acetonitrile and formic acid based mobile phases, which have been demonstrated to provide excellent chromatographic performance.

Chemical Properties of this compound

Table 1: Chemical Properties of this compound

Property Specification
CAS Number 804-36-4
Molecular Formula C₁₄H₁₂N₆O₆
Molecular Weight 360.287 g/mol
Log P 2.11
IUPAC Name 2-[1,5-Bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]hydrazine-1-carboximidamide
InChI Key XQCFHQBGMWUEMY-UHFFFAOYSA-N
UV Detection Wavelength 378 nm (UV), 315-420 nm (PDA)

This compound is a furan drug appearing as an orange-yellow or red stable powder, widely used historically in veterinary medicine to control infectious diseases in livestock and aquatic products. It functions by inhibiting pathogenic microorganisms' utilization of glucose [1].

Chromatographic Methods and Mobile Phase Systems

Standard HPLC-UV Conditions for Feed Analysis

Table 2: HPLC-UV Method for this compound Determination in Feeds

Parameter Specification
Column Reversed-Phase C18
Mobile Phase Acetonitrile : 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.2 mL/min
Detection UV at 378 nm
Injection Volume Not specified
Column Temperature Ambient
LOD 0.05 mg/kg
LOQ 0.2 mg/kg
Linearity Demonstrated in validation
Application Feed analysis [2]

This method employs a simple isocratic elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in equal proportions. The formic acid acts as a mobile phase additive to improve peak shape and ionization efficiency, particularly for mass spectrometric detection [3].

LC-MS/MS Conditions for Tissue Residue Analysis

Table 3: LC-MS/MS Parameters for this compound in Animal Tissues

Parameter Specification
Column Reversed-Phase C18
Mobile Phase Acetonitrile and Water (Gradient Elution)
Formic Acid Concentration 0.1%
Detection MS/MS with ESI+ and ESI-
Ionization Mode Positive and Negative Electrospray
Sample Preparation Ultrasound-assisted extraction, SPE cleanup
Matrices Muscle, liver (swine, chicken, fish)
Performance Meets EU Commission Decision 2002/657/EC

For LC-MS/MS applications, the acetonitrile with 0.1% formic acid system provides excellent compatibility with mass spectrometric detection, enhancing ionization efficiency and providing good peak shapes [1]. The pre-mixed mobile phases available commercially ensure consistency and convenience [3] [4].

Detailed Experimental Protocols

Sample Preparation for Feed Analysis

G Start Weigh homogenized feed sample Step1 Extract with DMF:ACN:MeOH (50:25:25, v/v) Start->Step1 Step2 Vortex mix and centrifuge Step1->Step2 Step3 Collect supernatant Step2->Step3 Step4 SPE cleanup (reversed-phase) Step3->Step4 Step5 Evaporate to dryness Step4->Step5 Step6 Reconstitute in mobile phase Step5->Step6 End HPLC-UV Analysis (378 nm) Step6->End

Protocol:

  • Extraction: Accurately weigh 2.0 g of homogenized feed sample into a 50 mL centrifuge tube. Add 10 mL of extraction solution (dimethyl formamide:acetonitrile:methanol = 50:25:25, v/v). Vortex mix vigorously for 1 minute, then sonicate for 15 minutes at room temperature [2].
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
  • Cleanup: Pass the extract through a reversed-phase solid-phase extraction (SPE) cartridge (e.g., C18). Condition the cartridge with 5 mL methanol followed by 5 mL water before sample application [2].
  • Elution: Elute this compound with 5 mL of acetonitrile. Collect the eluate in a clean tube.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue in 1.0 mL of mobile phase (acetonitrile:0.1% formic acid = 50:50, v/v). Vortex mix for 30 seconds and filter through a 0.45 μm membrane filter prior to HPLC analysis.
Sample Preparation for Tissue Residues (LC-MS/MS)

G Start Homogenize tissue sample Step1 Ultrasound-assisted extraction with acetonitrile Start->Step1 Step2 Centrifuge and collect supernatant Step1->Step2 Step3 Defat with n-hexane Step2->Step3 Step4 HLB SPE cartridge cleanup Step3->Step4 Step5 Evaporate and reconstitute Step4->Step5 End LC-MS/MS Analysis Step5->End

Protocol:

  • Extraction: Homogenize 2.0 g of tissue sample (muscle, liver) with 10 mL of acetonitrile using ultrasound-assisted extraction (UAE). Optimize UAE parameters (solvent, temperature, time) for maximum recovery [1].
  • Partitioning: Add 5 mL of n-hexane to the extract, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes. Discard the upper n-hexane layer containing fats.
  • Cleanup: Pass the acetonitrile layer through an Oasis HLB cartridge (60 mg, 3 mL). Condition the cartridge with 3 mL methanol followed by 3 mL water before sample application [1].
  • Washing: Wash the cartridge with 3 mL of 5% methanol in water.
  • Elution: Elute this compound with 5 mL of methanol. Collect the eluate in a clean tube.
  • Concentration: Evaporate the eluate to dryness under nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue in 1.0 mL of initial mobile phase (water with 0.1% formic acid:acetonitrile with 0.1% formic acid = 90:10, v/v). Filter through a 0.22 μm membrane filter prior to LC-MS/MS analysis.

Method Validation Data

Table 4: Method Validation Parameters for this compound Determination

Validation Parameter HPLC-UV Method (Feeds) LC-MS/MS Method (Tissues)
Limit of Detection (LOD) 0.05 mg/kg Not specified (meets EU criteria)
Limit of Quantification (LOQ) 0.2 mg/kg Not specified (meets EU criteria)
Linear Range 30-180 ng/band (HPTLC reference) Demonstrated in validation
Recovery 98.74-100.49% Satisfactory per 2002/657/EC
Precision Acceptable repeatability Acceptable repeatability
Selectivity/Specificity Demonstrated Four identification points (2002/657/EC)
Robustness Not specified Meets confirmatory criteria

Both methods have been validated according to international standards. The LC-MS/MS method specifically fulfills the confirmatory criteria according to European Commission Decision 2002/657/EC, providing the required four identification points for unambiguous confirmation of this compound residues [1].

Applications and Regulatory Status

This compound has been banned in many countries, including the European Union and China, due to toxic effects on consumers through residues in edible tissues [1]. Despite the ban, misuse has been reported, necessitating robust monitoring methods.

The described methods are applicable for:

  • Regulatory monitoring of feeds and animal tissues
  • Compliance with EU legislation for banned substances
  • Pharmacokinetic studies [5]
  • Residue depletion studies in food-producing animals

Troubleshooting and Technical Notes

  • Mobile Phase Preparation: Always use HPLC-grade acetonitrile and high-purity formic acid. Consistently use the same source and grade of formic acid, as purity can vary between suppliers and affect chromatographic performance and MS detection sensitivity [3] [4].

  • Column Selection: For improved separation, consider specialized columns such as the Newcrom R1, which features low silanol activity and can provide better peak shapes for this compound [5].

  • MS Compatibility: For mass spectrometric detection, formic acid is preferred over phosphoric acid, which is not MS-compatible. The 0.1% formic acid concentration provides optimal pH control and ionization enhancement without causing corrosion or contamination of the MS source [5] [3].

  • Gradient Optimization: While isocratic elution works well for simple matrices, complex samples may require gradient elution starting with a lower percentage of acetonitrile (e.g., 10-20%) and increasing to 50-90% over 10-15 minutes for comprehensive separation [1].

Conclusion

The analytical methods described herein provide reliable and validated approaches for determining this compound in various matrices using acetonitrile and formic acid-based mobile phases. The HPLC-UV method offers a cost-effective solution for routine analysis of feeds, while the LC-MS/MS method provides the sensitivity and specificity required for confirmatory analysis of tissue residues at regulatory levels.

References

Comprehensive Analysis of Nitrovin Residues in Animal Tissues: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrovin and Its Regulatory Significance

This compound (CAS No. 804-36-4) is a synthetic antimicrobial and growth-promoting agent that was historically used in veterinary medicine, particularly in poultry and swine production. As a member of the nitrofuran class, this compound functioned as an effective growth promotor by altering the gut microbiota to enhance nutrient absorption and improve weight gain in food-producing animals. However, due to growing concerns about its potential carcinogenic properties and the formation of persistent metabolite residues in edible tissues, this compound has been banned from use in food-producing animals in many jurisdictions, including the European Union and the United States.

The regulatory ban on this compound stems from the compound's toxicological profile and the inability to establish a safe maximum residue limit (MRL) for human consumption. According to the European Commission's Regulation 2377/90/EEC, this compound was classified under Annex IV, prohibiting its use in veterinary medicine entirely. Despite these bans, monitoring of this compound residues remains critically important in food safety programs, as evidenced by the continued reporting of nitrofuran contamination incidents through the Rapid Alert System for Food and Feed (RASFF), which documented 854 notifications for nitrofurans between 2002 and 2017 [1]. This application note provides comprehensive analytical protocols and experimental data to support researchers in detecting and quantifying this compound residues in biological tissues.

Residue Depletion Kinetics of this compound in Chicken Tissues

Tissue Distribution and Depletion Profile

The residue depletion kinetics of this compound following oral administration in chickens demonstrates distinct distribution patterns across different tissues. In a comprehensive study where chickens were fed dietary feeds containing 10 mg/kg of this compound for 7 consecutive days, tissues (muscle, fat, kidney, and liver) and plasma were collected at different withdrawal periods and analyzed using a validated high-performance liquid chromatography-ultraviolet (HPLC-UV) method [2]. The method demonstrated excellent sensitivity with a limit of detection of 0.1 ng/(g or mL) for all matrices, with inter- and intra-recoveries ranging from 71.1% to 85.7% from fortified blank samples.

At the end of the administration period (withdrawal day 0), the highest residue concentration was found in plasma (average of 84.98 ng/mL), followed by kidney (68.28 ng/g), fat (61.18 ng/g), liver (24.04 ng/g), and muscle (21.04 ng/g) [2]. This distribution pattern reflects the compound's lipophilic properties and the role of organs involved in metabolism and excretion. Notably, even after a 28-day withdrawal period, this compound residues persisted in all examined tissues, with concentrations in muscle, fat, liver, and plasma remaining above 1.0 ng/(g or mL), and the highest concentration observed in liver (average of 5.8 ng/g) [2]. This persistence underscores the limited depletion capacity for this compound and supports the regulatory ban on its use in food-producing animals.

Quantitative Residue Data

Table 1: this compound Residue Concentrations in Chicken Tissues at Different Withdrawal Periods

Tissue Withdrawal Day 0 (ng/g) Withdrawal Day 28 (ng/g)
Muscle 21.04 >1.0
Fat 61.18 >1.0
Liver 24.04 5.8
Kidney 68.28 Not reported
Plasma 84.98 ng/mL >1.0 ng/mL

Table 2: Method Validation Parameters for this compound Analysis in Tissues

Parameter Results
Limit of Detection 0.1 ng/(g or mL)
Inter-recovery Range 71.1-85.7%
Intra-recovery Range 71.1-85.7%
Repeatability 2.9-9.4%
Within-laboratory Reproducibility 4.4-10.7%

The depletion data clearly demonstrates that This compound residues persist in edible tissues well beyond practical withdrawal periods, with the liver showing the highest residual concentration after 28 days. This has significant implications for food safety, as these persistent residues could potentially expose consumers to harmful compounds. The analytical method used to generate this data has been rigorously validated according to international standards, ensuring the reliability and accuracy of the reported concentrations [2].

Analytical Methodology for this compound and Metabolite Detection

UHPLC-MS/MS Protocol for Comprehensive Nitrofuran Analysis

The analytical protocol for detecting this compound and its metabolites in various matrices requires sophisticated instrumentation and careful sample preparation to achieve the necessary sensitivity and specificity. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination of nitrofurans and their metabolites in a single analytical procedure [1]. This method represents a significant advancement as it allows for comprehensive screening of multiple compounds across different biological matrices, including feed, feed water, and food products of animal origin.

The sample preparation begins with a hydrolysis and derivatization process where approximately 2.0 ± 0.05 g of sample is placed in centrifuge tubes. To each sample, an internal standard mixture is added, followed by 10 mL of 0.2 mol/L hydrochloric acid and 240 μL of 2-nitrobenzaldehyde (10 mg/mL in methanol). The samples are securely capped, vortexed for 30 seconds, and then incubated in a water bath at 40 ± 3°C overnight. Following incubation, samples are cooled to room temperature, and the pH is adjusted to approximately 7.0 using 10 mL of 0.2 mol/L dipotassium hydrogen orthophosphate solution and 800 μL of 1 mol/L ammonia solution. The samples are then centrifuged at 4,500 × g for 15 minutes, and the supernatants are transferred to solid-phase extraction (SPE) cartridges for cleanup [1].

Instrumental Parameters and Method Validation

The UHPLC-MS/MS analysis is performed using a C8(2) column (3 μm × 2 mm, 75 mm) maintained at 40°C. The mobile phase consists of two solutions: (A) 5 mmol/L ammonium formate and (B) methanol, with a gradient program starting with 80% A and 20% B, increasing to 95% B over 2.5 minutes, holding for 2.5 minutes, then returning to initial conditions. The flow rate is maintained at 0.4 mL/min, and the total run time is 14 minutes. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization source, with specific transitions monitored for each analyte as detailed in Table 3 [1].

Table 3: Mass Spectrometry Parameters for Nitrofuran Metabolite Detection

Analyte Precursor Ion (m/z) Product Ion Transitions Declustering Potential Collision Energy (eV)
AOZ 235.95 134.0, 104.0 116 15, 29
AMOZ 335.00 291.0, 262.1 71 16, 26
SEM 209.00 166.0, 192.0 96 13, 15
AHD 249.00 134.0, 104.0 126 15, 27

The method validation demonstrated excellent performance characteristics, fulfilling all confirmatory criteria according to European Commission Decision 2002/657/EC. The linearity (R²) across concentration ranges of 0.50-10.0 μg/kg was between 0.990-0.998, with apparent recoveries ranging from 88.9% to 107.3%. The method showed excellent precision with repeatability of 2.9-9.4% and within-laboratory reproducibility of 4.4-10.7%. The calculated ion suppression due to matrix effects did not exceed 15% for all analytes in the tested matrices, confirming the robustness of the method for routine monitoring purposes [1].

The following diagram illustrates the complete analytical workflow for this compound and metabolite analysis in biological tissues:

G SamplePreparation Sample Preparation Hydrolysis Hydrolysis with HCl SamplePreparation->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization SPE Solid-Phase Extraction Cleanup Derivatization->SPE Analysis UHPLC-MS/MS Analysis SPE->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Figure 1: Analytical Workflow for this compound and Metabolite Detection in Biological Tissues

Interaction of this compound with Sulfadimidine in Poultry

Age-Dependent Pharmacokinetic Modifications

Research has demonstrated that this compound can significantly alter the pharmacokinetic behavior of concurrently administered drugs, as evidenced by its interaction with sulfadimidine in domestic fowl. In experimental studies with cockerels, this compound medication resulted in higher blood levels of sulfadimidine, particularly soon after administration, with a more rapid decline compared to untreated animals. This interaction manifested primarily through effects on the distribution phase of sulfadimidine, with the magnitude of interaction being highly dependent on the age of the animals [3].

The effect was most pronounced in three-week-old chickens, where this compound significantly elevated sulfadimidine blood levels shortly after administration. In contrast, the interaction was feeble or absent in older birds. The changes in sulfonamide concentration in the liver and kidneys corresponded with the alterations observed in blood levels, while concentrations in muscle tissue were not significantly affected by this compound under the experimental conditions [3]. This age-dependent interaction highlights the importance of considering developmental physiology when assessing drug-drug interactions in veterinary species.

Growth Promotion Effects

The growth-promoting properties of this compound were clearly demonstrated in these interaction studies, with weight gains in cockerels showing a direct relationship with the concentration of this compound in feed. Interestingly, the duration of administration also influenced efficacy, with three-day administration of this compound to cockerels up to five weeks of age producing better weight gains compared to administration from the sixth day after hatching. In older cockerels, however, extended administration from the sixth day after hatching resulted in superior weight gains [3]. This age-dependent response to this compound administration further complicates its potential use and underscores the need for careful consideration of treatment protocols in research settings.

Experimental Design Considerations for Poultry Residue Studies

When designing studies to investigate this compound residues in poultry tissues, several critical factors must be considered to ensure generating reliable and reproducible data:

  • Animal Age Selection: Given the demonstrated age-dependent variations in this compound metabolism and drug interactions, researchers should carefully consider the age of birds used in residue studies. Including multiple age groups in experimental designs can provide valuable insights into developmental changes in drug disposition [3].

  • Withdrawal Period Determination: The persistent nature of this compound residues necessitates extended withdrawal periods in residue depletion studies. Based on available data, studies should extend for at least 28 days post-administration to fully characterize the depletion profile, with particular attention to liver tissues where residues appear to persist longest [2].

  • Matrix Selection: Comprehensive residue studies should include analysis of multiple tissue types, including muscle, fat, liver, and kidney, as the distribution of this compound is not uniform across tissues. Additionally, plasma samples can provide valuable pharmacokinetic data to complement tissue residue information [2].

  • Method Validation: Analytical methods must be rigorously validated according to international standards, with particular attention to extraction efficiency, matrix effects, and specificity. The UHPLC-MS/MS method described previously provides a suitable framework for such validation [1].

The following diagram illustrates the key factors influencing this compound kinetics and residue formation in poultry:

G This compound This compound Administration Factors Influencing Factors This compound->Factors Age Animal Age Factors->Age Duration Administration Duration Factors->Duration TissueType Tissue Type Factors->TissueType DrugInteraction Concurrent Drug Administration Factors->DrugInteraction Residues Tissue Residue Formation Age->Residues Strongly Influences Duration->Residues Dose-Dependent TissueType->Residues Tissue-Specific Accumulation DrugInteraction->Residues Alters Pharmacokinetics

Figure 2: Key Factors Influencing this compound Kinetics and Residue Formation in Poultry

Conclusion

The comprehensive data presented in these application notes demonstrates the persistent nature of this compound residues in edible tissues and supports the regulatory decisions to ban its use in food-producing animals. The validated UHPLC-MS/MS method provides researchers with a robust analytical tool for monitoring this compound and its metabolites across various biological matrices, with performance characteristics meeting international regulatory standards. The observed drug interactions between this compound and sulfadimidine highlight the complex pharmacokinetic behavior of this compound and underscore the importance of considering age-related factors in residue studies.

Food safety laboratories and regulatory agencies should maintain vigilance regarding potential illegal use of this compound in food animal production, employing sensitive and specific detection methods to protect consumer health. Future research directions should focus on elucidating the complete metabolic pathway of this compound and identifying appropriate biomarker candidates for more efficient monitoring programs. Additionally, further investigation into the mechanisms underlying the age-dependent pharmacokinetic interactions observed with concomitant drug administration would contribute valuable knowledge to veterinary pharmacology and toxicology.

References

Modern Method for Nitrovin Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant and current methodology comes from a 2022 study that developed a rapid, sensitive LC-MS/MS method for detecting nitrovin and other nitrofuran drugs in meat [1].

The table below summarizes the key performance data for this method, which uses microwave-assisted derivatization and a modified-QuEChERS extraction to significantly shorten the analysis time [1].

Analyte Marker Residue Decision Limit (CCα) Key Method Improvements

| This compound | Specific metabolite(s) | 0.013 - 0.200 µg kg⁻¹ (for the 8 analytes) | - Shorter Derivatization: 2-hour microwave reaction replaces 16-hour overnight step [1].

  • Faster Extraction: Modified-QuEChERS method replaces double liquid-liquid extraction [1].
  • Broader Scope: Simultaneously analyzes 8 nitrofuran drugs, including this compound [1]. |

Experimental Protocol for this compound Analysis

Here is the detailed methodology for the analysis of bound this compound residues, based on the published LC-MS/MS method [1]:

  • Hydrolysis and Derivatization Weigh 0.5 g of homogenized tissue sample into a suitable tube. Add the internal standard mixture and 5 mL of 0.2 M hydrochloric acid containing 0.5 mM 2-nitrobenzaldehyde (NBA). Vortex the mixture thoroughly. Perform derivatization using a microwave reactor at 60°C for 2 hours, which replaces the traditional overnight water bath derivatization [1].

  • Sample Extraction (Modified-QuEChERS) After derivatization and cooling, add 5 mL of 0.1 M trisodium phosphate solution to adjust the pH. Add 10 mL of ethanol, then vortex and centrifuge the sample. Transfer the supernatant to a new tube containing QuEChERS salts (e.g., 1 g MgSO₄, 0.5 g NaCl). Shake vigorously and centrifuge. Evaporate an aliquot of the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis [1].

  • LC-MS/MS Analysis Inject the reconstituted sample into the LC-MS/MS system. Use a phenyl-hexyl column for chromatographic separation. Optimize the mobile phase (e.g., water and acetonitrile, both with 0.01% formic acid) and a specific gradient profile to achieve full separation of the eight nitrofuran metabolite derivatives. The MS/MS should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for confirmatory analysis [1].

This workflow can be visualized in the following diagram:

nitrovin_workflow start Homogenized Tissue Sample step1 Hydrolysis & Derivatization (with 2-Nitrobenzaldehyde) Microwave, 60°C, 2h start->step1 step2 Liquid-Liquid Extraction (Modified-QuEChERS) step1->step2 step3 Evaporation & Reconstitution (in Mobile Phase) step2->step3 step4 LC-MS/MS Analysis (Phenyl-hexyl Column, MRM) step3->step4 end Sensitive Detection & Quantification step4->end

Potential FAQs and Troubleshooting Insights

While direct troubleshooting information for this compound is scarce, general principles of analytical chemistry and insights from the modern method can guide problem-solving [2] [1].

Q1: How can I improve the sensitivity and lower the detection limit for this compound?

  • A: The primary strategy is to optimize sample preparation to reduce matrix effects. The validated method uses extensive washing and a clean-up step (modified-QuEChERS) to remove interfering substances, which significantly improves sensitivity and selectivity compared to "total residue" approaches [1]. Dilution of the final extract can also be a useful tool to reduce matrix interference and potentially amplify the effective detection limit, but the dilution factor must be carefully optimized to avoid diluting the analyte below the detection limit [2].

Q2: What could cause poor recovery of this compound metabolites?

  • A: Incomplete hydrolysis or derivatization is a likely cause. Ensure the microwave reactor is calibrated correctly for temperature and pressure. Using fresh derivatization reagent (2-nitrobenzaldehyde in HCl) is critical. For traditional overnight methods, this step is a common failure point, which the microwave method aims to rectify [1].

Q3: Why is the chromatographic separation for multiple nitrofurans unsatisfactory?

  • A: Achieving separation for eight analytes is challenging. The successful method uses a phenyl-hexyl column chemistry and rigorous optimization of the mobile phase additives and gradient profile. If you are experiencing co-elution, consider switching to this type of column and re-optimizing the LC gradient [1].

A Note on Historical Context

You may encounter older literature, such as a 1978 polarographic method for this compound with a sensitivity of 10 ppb [3]. However, the LC-MS/MS method discussed here is far more modern, confirmatory, and aligns with current EU regulatory standards, making it the recommended approach [1].

References

Troubleshooting Guide: Common Sources of Variability in Nitrovin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Recovery of Metabolites Incomplete hydrolysis of protein-bound metabolites; Inefficient extraction from complex matrix [1]. Ensure adequate derivatization time (e.g., overnight at 37°C); Use vortex-assisted liquid-liquid extraction (VA-LLE) for efficiency [1].
High Background Noise/Matrix Interference Co-extraction of interfering compounds from animal tissues or eggs [1]. Incorporate a Solid Phase Extraction (SPE) clean-up step after the initial liquid-liquid extraction [1].
Inconsistent Chromatography Matrix effects suppressing or enhancing ionization in MS; Column contamination. Use stable isotope-labeled internal standards (e.g., AOZ-D4, DNSH-13C6) to correct for matrix effects and injection variability [1].
Poor Method Sensitivity Inadequate derivatization; Insufficient detection specificity. Derivatize with 2-nitrobenzaldehyde (o-NBA) to improve ionization; Use UHPLC-MS/MS in Selected Reaction Monitoring (SRM) mode for high specificity and low detection limits [1].
Incorrect Analyte Target Analyzing parent Nitrovin, which is quickly metabolized. Use the metabolite Aminoguanidine (AGD) as the target marker residue for monitoring illegal use, as it persists in tissues [2].

Detailed Experimental Protocol

This validated method for determining this compound metabolite (AMG/AGD) in animal tissues is based on current EU regulations [1]. The core workflow is as follows:

G Start Homogenized Sample (5 g) Hydrolysis Hydrolysis & Derivatization Add o-NBA, HCl Incubate: 37°C, overnight Start->Hydrolysis LLE Liquid-Liquid Extraction Neutralize, VA-LLE with Ethyl Acetate Hydrolysis->LLE CleanUp Sample Clean-Up Evaporate, Reconstitute, SPE LLE->CleanUp Analysis Analysis UHPLC-MS/MS CleanUp->Analysis End Quantitative Result Analysis->End

Key Materials & Reagents:

  • Analytical Standards: Aminoguanidine (AMG/AGD) hydrochloride [1].
  • Internal Standards: Recommended to use stable isotope-labeled internal standards like AOZ-D4 or DNSH-13C6 if available for your target analytes [1].
  • Derivatization Reagent: 2-nitrobenzaldehyde (o-NBA) [1].
  • Extraction Solvent: Ethyl acetate [1].
  • SPE Cartridges: As specified in your validated method [1].

Step-by-Step Procedure:

  • Hydrolysis & Derivatization: Weigh 5 g of homogenized sample into a 50 mL tube. Add the internal standard and 20 mL of 0.1 M HCl. Add 0.5 mL of o-NBA solution in DMSO (50 mM). Vortex and incubate at 37°C overnight in the dark with agitation [1].
  • Liquid-Liquid Extraction: After incubation, neutralize the sample with 5 mL of 0.1 M K₂HPO₄ / 0.5 M NaOH buffer. Add ~1 g of NaCl and 10 mL of ethyl acetate. Perform vortex-assisted extraction for 2 minutes. Centrifuge and collect the organic (upper) layer [1].
  • Sample Clean-Up: Evaporate the ethyl acetate extract to dryness under a gentle nitrogen stream. Reconstitute the residue in a suitable solvent (e.g., 5 mL of a water-methanol mixture). Load this onto a pre-conditioned SPE cartridge. Wash and elute the analytes according to the specific SPE protocol. Evaporate the eluent and reconstitute in the initial UHPLC mobile phase for analysis [1].
  • UHPLC-MS/MS Analysis:
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: (A) Water and (B) Methanol, both with 5 mM ammonium acetate.
    • Gradient: Start at 10% B, increase to 90% B over 10 minutes.
    • Detection: MS/MS with electrospray ionization (ESI+) in Selected Reaction Monitoring (SRM) mode [1].

Frequently Asked Questions (FAQs)

Q1: Why should I target the metabolite AGD instead of the parent this compound? The parent this compound is rapidly metabolized and is typically detectable only immediately after administration. Its metabolite, Aminoguanidine (AGD), forms stable, covalent bonds with tissue proteins, allowing it to persist for a long time after the drug has been withdrawn. This makes AGD the most reliable marker for monitoring illegal use [2].

Q2: Is there a way to avoid the time-consuming derivatization step? While the standard approach for instrumental analysis requires derivatization with o-NBA to improve detectability, alternative methods are emerging. Recent research has successfully developed immunoassays (e.g., icELISA) using specially designed antibodies that can directly detect underivatized AGD. This is a significant advantage for high-throughput screening, though it may be less common than LC-MS/MS for confirmatory analysis [2].

Q3: What performance should I expect from a validated method? A method validated according to EU Regulation 2021/808 for this compound metabolites should achieve:

  • Decision Limit (CCα): 0.27 - 0.35 µg kg⁻¹ (all below the regulatory RPA of 0.5 µg kg⁻¹) [1].
  • Trueness (Bias): ≤ |20%| [1].
  • Repeatability (RSD): ~1.7 - 19.9% [1].

References

Nitrovin solid phase extraction cartridge selection

Author: Smolecule Technical Support Team. Date: February 2026

A Validated Method for Nitrovin Residue Analysis

The core of a contemporary this compound method is not the extraction of the parent compound but the detection of its metabolite after chemical derivatization. The following protocol is based on a method accredited according to ISO/IEC 17025 for official control analyses [1].

Sample Pretreatment & Derivatization

  • Tissue Homogenization: Begin by homogenizing the animal tissue sample (e.g., muscle, liver, kidney).
  • Derivatization: The sample is derivatized with 2-nitrobenzaldehyde in an acid medium. This crucial step converts the this compound metabolite into a form suitable for analysis [1].

Extraction and Clean-up Workflow The following diagram outlines the post-derivatization sample preparation process.

nitrovin_workflow start Derivatized Sample step1 Vortex-Assisted Liquid-Liquid Extraction start->step1 step2 Extract Loaded onto SPE Cartridge step1->step2 step3 Interferences Washed Away step2->step3 step4 Target Analyte Eluted step3->step4 end Clean Extract for UHPLC-MS/MS step4->end

Solid-Phase Extraction (SPE) Clean-up After derivatization and liquid-liquid extraction, the extract is purified using SPE.

  • SPE Phase Type: The method uses a reversed-phase mechanism for cleanup [1].
  • Recommended Cartridge: The validated protocol specifies the use of an Oasis HLB cartridge [1]. HLB (Hydrophilic-Lipophilic Balanced) cartridges are a type of polymeric sorbent that is more versatile and has higher capacity than traditional silica-based C18 phases, making them suitable for this complex application.

Final Analysis The purified extract is then analyzed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which provides the required sensitivity and specificity for confirmatory analysis at very low residue levels (below 0.5 μg kg⁻¹) [1].

Frequently Asked Questions (FAQs)

Q1: Why is a derivatization step necessary for this compound analysis? this compound is a parent drug compound. Regulatory methods typically target its stable metabolites as residue markers. These metabolites are highly polar and require derivatization with a reagent like 2-nitrobenzaldehyde to make them amenable to chromatographic separation and detection by mass spectrometry, thereby achieving the high sensitivity required for residue testing [1].

Q2: Can I use a standard C18 cartridge instead of an HLB cartridge? While C18 cartridges are common for reversed-phase extraction, the cited validated method specifically uses an Oasis HLB cartridge. HLB sorbents offer superior wetting and higher capacity for a broader range of compounds, which can be critical for recovering the derivatized analyte from complex tissue matrices. For method consistency and to achieve the published performance, it is strongly recommended to use the specified HLB phase [1].

Q3: What are the key parameters for a successful SPE cleanup in this method? Although the exact SPE protocol (washing and elution solvents) is part of the validated method, general principles for reversed-phase SPE apply [2]:

  • Conditioning: Activate the HLB cartridge with methanol followed by an equilibration solvent compatible with your sample (e.g., water or buffer).
  • Sample Loading: Ensure the sample extract is in a solvent weak enough to promote analyte retention (often diluted with water).
  • Washing: Use a solvent strong enough to remove impurities but weak enough to leave the target analyte bound (e.g., a mild methanol/water solution).
  • Elution: Use a strong solvent (e.g., pure methanol or acetonitrile) to completely elute the target analyte in a minimal volume to aid concentration.

Troubleshooting Common SPE Issues

Issue Possible Cause Suggested Solution
Low Recovery Cartridge dried out before elution; inefficient elution Keep sorbent wet after conditioning; use stronger or more elution solvent [2] [3].
High Background/Interference Incomplete washing; sample overload Optimize wash solvent strength/volume; dilute sample or use larger SPE cartridge [3].
Slow Flow Rate Particulates in sample; sorbent blockage Centrifuge or filter sample pre-load; apply gentle positive pressure [2].
Poor Reproducibility Inconsistent flow rates; improper conditioning Control flow rates (1 mL/min ideal); ensure proper cartridge conditioning [3].

Key Technical Takeaways

  • Metabolite Focus: Do not target the parent this compound compound. Modern methods analyze its derivatized metabolite.
  • Established Workflow: The core accredited method involves derivatization with 2-nitrobenzaldehyde, followed by Vortex-Assisted LLE and SPE clean-up on an Oasis HLB cartridge, with final analysis by UHPLC-MS/MS [1].
  • Protocol Adherence: For official control analyses, closely follow the referenced validated method to ensure regulatory compliance, including the specified brands and types of SPE cartridges.

References

Analytical Methods for Nitrovin Determination

Author: Smolecule Technical Support Team. Date: February 2026

The core of analyzing Nitrovin in samples, such as medicated animal feeds, involves reliable extraction and chromatographic determination. The following table summarizes a validated Liquid Chromatography method.

Aspect Specification
Analytical Technique Reversed-Phase Liquid Chromatography (LC) with Ultraviolet (UV) detection [1]
Detection Wavelength 378 nm [1]
Mobile Phase Acetonitrile and 0.1% formic acid solution (50:50, v/v) [1]
Flow Rate 1.2 mL min⁻¹ [1]
Limit of Detection (LOD) 0.05 mg kg⁻¹ (in feeds) [1]
Limit of Quantification (LOQ) 0.2 mg kg⁻¹ (in feeds) [1]

Experimental Protocol: Determination of this compound in Feeds

Here is a detailed methodology for the extraction and analysis of this compound from medicated animal feeds, based on the published procedure [1].

  • Sample Extraction:

    • Weigh a representative sample of the medicated feed.
    • Extract this compound using a solvent mixture of dimethyl formamide, acetonitrile, and methanol in a 50:25:25 (v/v) ratio.
    • Use mechanical shaking or sonication to ensure efficient extraction.
  • Sample Clean-up:

    • Pass the extract through a reversed-phase Solid Phase Extraction (SPE) cartridge.
    • This step removes interfering compounds from the complex feed matrix, improving the accuracy and sensitivity of the analysis.
  • Instrumental Analysis:

    • Inject the cleaned-up sample extract into the LC system.
    • Use the chromatographic conditions detailed in the table above.
    • Quantify the this compound content in the sample by comparing the results to a calibration curve prepared from standard solutions.

The workflow for this analytical method can be visualized as follows:

nitrovin_workflow start Feed Sample step1 Extraction with Solvent Mix start->step1 Weigh step2 Clean-up with SPE Cartridge step1->step2 Centrifuge/Filter step3 LC-UV Analysis (378 nm) step2->step3 Elute end Quantification step3->end Calculate

Frequently Asked Questions & Troubleshooting

Q: What is the most critical step in ensuring accurate this compound quantification? A: The sample clean-up using a reversed-phase SPE cartridge is crucial. The feed matrix is complex, and without proper clean-up, co-extracted compounds can interfere with the analysis, leading to inaccurate results and potential damage to the LC instrumentation [1].

Q: The extraction efficiency seems low. What can I do? A: First, verify the composition of your extraction solvent. The mixture of dimethyl formamide, acetonitrile, and methanol has been optimized for this purpose [1]. Ensure the sample is finely ground and that you use sufficient agitation (e.g., vigorous shaking) during extraction to maximize analyte recovery.

Q: Are there other documented methods for extracting this compound? A: Yes, an earlier method uses a different solvent system consisting of dichloromethane, methanol, and ammonia solution for extraction [2]. You may test this alternative if the primary method does not yield satisfactory results with your specific sample type.

Key Limitations and Suggested Next Steps

The search results did not contain specific stability data for this compound, such as degradation rates under various storage conditions (e.g., temperature, light, pH).

To build a more comprehensive stability profile, I suggest you:

  • Consult Official Monographs: Check for this compound monographs in official resources from agencies like the Ministry of Agriculture in China, which has issued bulletins on the compound [1].
  • Design Stability Studies: You may need to design your own stability study. A common approach is to use a stability-indicating assay (like the LC method above) to analyze samples stored under different stress conditions (e.g., heat, light, acid/base), similar to the forced degradation studies performed for Nitrofurazone [3].

References

Understanding Nitrovin and Its Key Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

What is the marker residue for Nitrovin, and why is it challenging to detect?

This compound (NTV) is a prohibited synthetic nitrofuran drug. Unlike other nitrofurans, its metabolite, Aminoguanidine (AGD), is the appropriate marker residue for monitoring illegal use [1]. The parent NTV is detectable only at withdrawal day 0, while AGD binds stably to tissue proteins and persists [1].

AGD is challenging due to its small size, high polarity, and poor ionization properties [1]. Many methods require a derivatization step with a reagent like 2-nitrobenzaldehyde (2-NBA) to make it detectable, adding complexity and time [2] [1].

Overcoming Interference: Core Strategies

Strategy Key Feature Best Suited For Key Reference
LC-MS/MS with Derivatization High sensitivity & confirmatory analysis; requires complex sample prep Regulatory compliance, official control labs, highest accuracy needs [2] [3]
Immunoassay without Derivatization High-throughput screening; simplified workflow; direct AGD detection Rapid screening of large sample batches, labs without advanced LC-MS/MS [1]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS with Derivatization (Confirmatory Analysis)

This method is based on a validated approach for detecting bound residues of this compound and other nitrofurans in meat [2].

Workflow Overview:

G Sample_Prep Sample Preparation (Homogenize 1g tissue) Hydrolysis_Derivatization Hydrolysis & Derivatization (2-NBA, HCl, 100°C, 2h microwave) Sample_Prep->Hydrolysis_Derivatization Extraction Liquid-Liquid Extraction (Ethyl acetate, vortex) Hydrolysis_Derivatization->Extraction SPE Solid Phase Extraction (Sample purification) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Results Data Analysis & Confirmation (CCα < 0.5 µg/kg) LC_MSMS->Results

Detailed Steps:

  • Hydrolysis & Derivatization:

    • Weigh 1.0 ± 0.1 g of homogenized tissue into a suitable tube.
    • Add 1 mL of internal standard working solution and 5 mL of 0.1 M hydrochloric acid.
    • Add 100 µL of a 2-Nitrobenzaldehyde (2-NBA) solution in DMSO (e.g., 50 mM).
    • Crucial Step: Instead of a traditional 16-hour overnight bath, perform derivatization using a microwave reactor at 100°C for 2 hours [2]. This drastically shortens the turnaround time.
  • Extraction & Clean-up:

    • After derivatization, cool the sample and neutralize it (e.g., with 1 mL of 0.5 M disodium hydrogen phosphate solution, pH 7.0-7.5).
    • Perform liquid-liquid extraction with 5 mL of ethyl acetate, vortexing vigorously.
    • Centrifuge, transfer the organic layer, and evaporate to dryness under a gentle nitrogen stream.
    • Reconstitute the residue in a mobile phase (e.g., 1 mL of water/methanol). For complex matrices, a Solid Phase Extraction (SPE) clean-up is recommended [3].
  • LC-MS/MS Analysis:

    • Chromatography: Use a Phenyl-hexyl column for good separation. The mobile phase typically consists of (A) water and (B) methanol or acetonitrile, both with 5-10 mM ammonium formate and 0.01% formic acid. Use a gradient elution [2].
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The transition for the derivatized AGD (NPAGN) should be optimized.

Method Performance: This method can achieve a decision limit (CCα) below 0.5 µg/kg, which is the current Reference Point for Action (RPA) in the EU [2] [3].

Protocol 2: Immunoassay without Derivatization (Screening)

This protocol is based on the development of a monoclonal antibody for the direct detection of AGD [1].

Workflow Overview:

G Hapten_Design Hapten Design (AGD with spacer arms) Antibody_Production Antibody Production (Generate mAbs e.g., 4G8) Hapten_Design->Antibody_Production Coating Coat Microplate (With AGD-protein conjugate) Antibody_Production->Coating Sample_Incubation Sample & Antibody Incubation (Direct AGD detection, no derivatization) Coating->Sample_Incubation Detection Signal Detection (Enzyme-conjugated secondary Ab) Sample_Incubation->Detection Analysis Analysis (icELISA standard curve) Detection->Analysis

Detailed Steps:

  • Core Principle: Use a highly specific monoclonal antibody (e.g., mAb 4G8) that recognizes underivatized AGD. This bypasses the need for the 2-NBA derivatization step [1].
  • Assay Procedure (icELISA):
    • Coat wells of a microtiter plate with an AGD-protein conjugate.
    • Add the sample extract (AGD from the matrix) and the anti-AGD monoclonal antibody to the wells.
    • After incubation and washing, add an enzyme-conjugated secondary antibody.
    • Add a substrate to produce a colorimetric signal. The signal is inversely proportional to the AGD concentration in the sample.
  • Advantages: The method is significantly faster for screening and avoids the complexity and potential interference of the derivatization chemistry [1].

Troubleshooting Common Interference Scenarios

Problem Possible Cause Solution
Low recovery of AGD Incomplete hydrolysis of protein-bound residues. Increase hydrolysis temperature/duration; validate hydrolysis efficiency [2].
High background noise in LC-MS/MS Matrix co-extractives interfering with analysis. Incorporate a robust SPE clean-up step; optimize chromatographic separation [3].
False positives in immunoassay Cross-reactivity of the antibody with similar compounds. Characterize antibody cross-reactivity fully; use LC-MS/MS for confirmatory analysis [1].
Inconsistent results between methods Detection of total vs. bound residues; differences in derivatization efficiency. Standardize the hydrolysis and derivatization protocol; ensure methods are validated for the same marker residue (AGD) [2] [1].

References

Understanding Repeatability and Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

For analytical methods, it's important to distinguish between these two concepts [1] [2]:

  • Repeatability refers to obtaining the same results when the analysis is performed multiple times by the same operator, using the same equipment and methods, under the same conditions.
  • Reproducibility means that a different team, in a different location, can obtain the same results using the same measurement procedure.

High repeatability is the first and most critical step in establishing a reliable analytical method [2].

Key Factors Affecting Nitrovin Method Repeatability

Based on the published LC method for this compound, here are the core components you must control carefully [3]:

Method Parameter Specification for this compound Analysis
Analytical Technique Reversed-Phase Liquid Chromatography (LC)
Detection Ultraviolet (UV) detector at 378 nm
Mobile Phase Acetonitrile and 0.1% formic acid solution (50:50, v/v)
Flow Rate 1.2 mL min⁻¹
Extraction Solvent Dimethyl formamide, acetonitrile, methanol (50:25:25, v/v)
Sample Clean-up Reversed-phase Solid Phase Extraction (SPE) cartridge
Limit of Detection (LOD) 0.05 mg kg⁻¹
Limit of Quantification (LOQ) 0.2 mg kg⁻¹

Troubleshooting Guide for this compound Method Repeatability

The following table addresses common issues that can harm repeatability and their solutions, drawing from general best practices in analytical chemistry [4].

Problem Potential Causes Recommended Solutions
Variable Migration Times/Retention Times Fluctuations in buffer pH, concentration, or temperature; Evaporation of volatile solvents. Document buffer preparation with exact salts and pH-adjusting solutions; Specify filtration details; Minimize use of volatile solvents [4].
Poor Peak Shape or Resolution Sample solvent incompatible with mobile phase; Contaminated column or guard column. Ensure sample dissolving solvent matches initial mobile phase conditions; Use guard column; Flush and clean analytical column regularly.
Low or Inconsistent Recovery Inefficient extraction from feed matrix; Losses during SPE clean-up step. Confirm thorough homogenization of feed sample; Validate SPE conditioning, loading, washing, and elution steps; Use internal standard if available [3] [4].
High Background Noise Contaminated mobile phase or reagents; Dirty UV lamp or flow cell. Use high-purity reagents; Filter mobile phases; Check instrument baseline for lamp performance.

Standard Operating Procedure for this compound Analysis

This protocol is adapted from the published method and emphasizes steps critical for repeatability [3].

1. Mobile Phase Preparation - Prepare 0.1% (v/v) formic acid solution in high-purity water. - Mix this formic acid solution with acetonitrile in a 50:50 (v/v) ratio. - Critical: Document the exact brand and grade of acetonitrile and formic acid, and the method of pH adjustment (if any). Filter the prepared mobile phase through a 0.45 µm or 0.22 µm membrane filter.

2. Standard Solution Preparation - Obtain a purified this compound standard. - Dissolve in the specified extraction solvent: dimethyl formamide, acetonitrile, and methanol (50:25:25, v/v). - Critical: Use the same dissolving solvent for both standards and samples. For high precision, consider using an internal standard if one is validated for this method [4].

3. Sample Preparation - Weigh a representative portion of the feed sample. - Extract this compound using the extraction solvent specified above. - Clean-up: Pass the extract through a reversed-phase Solid Phase Extraction (SPE) cartridge. The method should be validated for the specific cartridge brand and type. - Critical: The sample preparation workflow is a key source of variability. Adhere strictly to documented times, volumes, and solvent grades.

4. Instrumental Analysis - Set the column temperature to a constant value (if specified). - Set the UV detector to 378 nm. - Set the mobile phase flow rate to 1.2 mL min⁻¹. - Inject samples and standards. - Critical: Perform system suitability testing before sample analysis to ensure the LC system meets pre-defined criteria for retention time, peak shape, and signal-to-noise.

Best Practices for Repeatability

To ensure your method remains repeatable over time and across different instruments, integrate these practices into your workflow [4]:

  • Use an Internal Standard (IS): This is one of the most effective ways to improve precision. It corrects for minor variations in injection volume and sample processing [4].
  • Conduct Robustness Testing: During method development, use experimental designs to test how small, deliberate changes in parameters (e.g., pH ±0.2, concentration ±5 mM) affect the results. This helps you set justified tolerances in your final method [4].
  • Document Everything Meticulously: The method description must be exhaustive. It should include the exact chemicals used, their grades, the order of mixing for buffers, filtration details, and equipment settings. Vague instructions are a primary cause of irreproducible results [4].
  • Account for Instrument Differences: If the method will be transferred to another lab, verify its performance on the target instrument model early in the development process [4].

Method Lifecycle Workflow

The diagram below outlines the key stages for establishing and maintaining a repeatable this compound analysis method, incorporating the principles discussed above.

Start Start: Method Design A Define Purpose & Develop Method (Use actual sample, keep it simple) Start->A B Optimize for Precision (Use Internal Standard, ensure large peaks) A->B C Assess Robustness (Test pH, concentration, temp, instruments) B->C D Document Method Fully (Exact prep steps, solvents, equipment) C->D E Transfer & Train (Use protocol, compare results) D->E F Periodic Assessment (Review performance in routine use) E->F End Method in Control F->End

References

Analytical Methods for Nitrovin Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from validated methods for Nitrovin analysis, which can help researchers select an appropriate technique based on their needs for sensitivity, matrix, and instrumentation.

Method Matrix Key Instrumentation Parameters Limit of Detection (LOD) Limit of Quantification (LOQ) Reference

| Reversed-Phase HPLC-UV | Feeds | Column: Not specified Mobile Phase: ACN / 0.1% Formic Acid (50:50) Flow Rate: 1.2 mL/min Detection: 378 nm | 0.05 mg/kg | 0.2 mg/kg | [1] | | LC-MS/MS | Edible Tissues (muscle, liver) | Column: C18 Mobile Phase: ACN / Water (Gradient) Ionization Mode: ESI+ Detection: MRM | 0.09 - 0.26 μg/kg (CCα) | 0.33 - 0.97 μg/kg (CCβ) | [2] [3] | | UHPLC-MS/MS (Multi-Residue) | Animal Tissue | Column: Phenyl-hexyl Sample Prep: Microwave-assisted derivatization & QuEChERS | 0.013 - 0.200 μg/kg (CCα) | Not specified (performs at 0.5 μg/kg RPA) | [4] |

The 0.2 mg/kg (200 μg/kg) quantification limit you noted comes from a 2009 study using HPLC-UV for feed analysis [1]. For more sensitive detection in food safety, modern LC-MS/MS methods offer significantly lower quantification limits in the ng/kg (parts-per-trillion) range for animal tissues [2] [4].

Detailed Experimental Protocols

Here are the detailed methodologies for the two primary types of this compound analysis cited in the literature.

HPLC-UV Method for Feeds (LOQ: 0.2 mg/kg)

This method is based on the protocol described by Wang et al. (2009) [1].

  • Standard Preparation: Purify standard this compound from a crude product using ethylene glycol monoethyl ether. Identify and confirm the standard using an elemental analyzer.
  • Extraction:
    • Weigh a representative sample of the feed.
    • Extract this compound using a mixture of Dimethyl Formamide (DMF) - Acetonitrile (ACN) - Methanol (50:25:25, v/v/v).
  • Clean-up:
    • Pass the extract through a reversed-phase Solid Phase Extraction (SPE) cartridge to remove interfering matrix components.
  • Instrumental Analysis:
    • Chromatography: Reversed-phase LC column.
    • Mobile Phase: Acetonitrile and 0.1% formic acid solution (50:50, v/v).
    • Flow Rate: 1.2 mL/min.
    • Detection: UV detector at 378 nm.
  • Method Validation: The authors reported satisfactory selectivity, recovery, linearity, repeatability, and trueness [1].
LC-MS/MS Method for Edible Tissues

This method is based on the work by Tao et al. (2010) for sensitive determination in food matrices [2] [3].

  • Extraction:
    • Use Ultrasound-Assisted Extraction (UAE) with acetonitrile to efficiently isolate the analytes from muscle or liver tissue.
    • Defat the sample using n-hexane.
  • Clean-up:
    • Perform a final clean-up using an Oasis HLB SPE cartridge to further reduce matrix effects.
  • Instrumental Analysis:
    • Chromatography: Reverse-phase C18 column with a gradient of acetonitrile and water.
    • Mass Spectrometry:
      • Ionization: Electrospray Positive Mode (ESI+) for this compound.
      • Detection: Multiple Reaction Monitoring (MRM) using two diagnostic product ions for confirmatory analysis.
  • Method Validation: The method was validated in accordance with European Commission Decision 2002/657/EC, demonstrating reasonable recoveries (71-110%), excellent precision, and high sensitivity [2].

Troubleshooting Common Experimental Issues

Q1: My this compound peak shows poor resolution or interference from the sample matrix. What can I do?

  • Review Clean-up: Matrix interference in complex samples like feed or tissue is common. Ensure the reversed-phase SPE clean-up [1] or HLB SPE [2] is performed correctly. Using matrix-matched calibration standards can also help compensate for these effects.
  • Check Mobile Phase: For HPLC-UV, confirm the mobile phase ratio and pH. A small adjustment in the acetonitrile-to-formic acid ratio might improve peak shape and separation [1].
  • Confirm Detection Wavelength: Verify that the UV detector is set to 378 nm for optimal sensitivity to this compound [1].

Q2: I am not achieving the desired sensitivity (low LOD/LOQ) for residue analysis.

  • Switch to MS Detection: The HPLC-UV method's LOQ is 0.2 mg/kg, which may be insufficient for trace-level residue testing. LC-MS/MS is the recommended technique for achieving much lower detection limits (in the µg/kg or ng/kg range) due to its superior selectivity and sensitivity [2] [4].
  • Optimize Sample Preparation: For tissue analysis, the ultrasound-assisted extraction (UAE) technique has been shown to improve extraction efficiency, shorten process time, and enhance sensitivity [2].
  • Explore Advanced Derivatization: For bound residue analysis, newer methods use microwave-assisted derivatization (2 hours) to replace the traditional overnight reaction, significantly shortening the sample preparation time while maintaining sensitivity [4].

Workflow for this compound Analysis

To help visualize the overall experimental process, the following diagram outlines the general workflow for this compound analysis in feed and tissue samples, integrating the key steps from the protocols above.

nitrovin_workflow cluster_prep Sample Preparation Steps cluster_ext Extraction Methods cluster_clean Clean-up Options cluster_anal Analysis Techniques start Start: Sample Collection (Feed or Animal Tissue) prep Sample Preparation start->prep extraction Extraction prep->extraction sp1 Weigh/ homogenize sample cleanup Clean-up extraction->cleanup ex1 Option A: Solvent Extraction DMF-ACN-MeOH (50:25:25) for feeds analysis Instrumental Analysis cleanup->analysis cl1 Reversed-Phase SPE (for feed analysis) results Data Analysis & Reporting analysis->results an1 HPLC-UV Detection at 378 nm (LOQ ~0.2 mg/kg) sp2 Add internal standard if required ex2 Option B: Ultrasound-Assisted Extraction (UAE) with ACN for tissues cl2 Oasis HLB SPE (for tissue analysis) an2 LC-MS/MS MRM mode, ESI+ (LOQ ~µg/kg range)

References

IARC Classification and Rationale for Nitrovin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key details of the IARC evaluation for Nitrovin:

Evaluation Aspect Details for this compound
IARC Volume & Year Volume 31 (1983); Subsequent evaluation in Supplement 7 (1987) [1]
Overall Classification Group 3: Not classifiable as to its carcinogenicity to humans [1]
Basis for Classification Inadequate evidence from a single animal study and no available data from human studies [1].

Supporting Experimental Data

The IARC evaluation was based on limited and inadequate experimental data:

  • Animal Carcinogenicity Data: this compound was tested in one experiment in female rats by administration in the diet. The Working Group concluded that this experiment was inadequate for evaluation [1].
  • Genetic Toxicity Data: this compound showed activity in short-term tests, inducing DNA damage and mutations in bacteria and mutations in insects [1].
  • Human Exposure: this compound has been used since 1952 as a veterinary bacteriostatic and bactericidal compound and as a growth promoter in chickens. Humans may be exposed during its manufacture and veterinary use [1].
  • Missing Data: At the time of evaluation, no data were available on the teratogenicity of this compound in experimental animals or its carcinogenicity, teratogenicity, or chromosomal effects in humans. No epidemiological studies were available [1].

IARC Carcinogen Classification Groups

For context, the IARC classifies agents into one of four groups based on the strength of evidence for carcinogenicity [2]:

Group Description Number of Agents (as of mid-2025)
Group 1 Carcinogenic to humans 135
Group 2A Probably carcinogenic to humans 95
Group 2B Possibly carcinogenic to humans 323
Group 3 Not classifiable as to its carcinogenicity to humans 500

Experimental Workflow for Carcinogen Hazard Identification

The following diagram illustrates the general workflow for carcinogen hazard identification by agencies like IARC, which relies on the integration of evidence from different streams. The case of this compound is mapped onto this workflow to show where the evidence was lacking.

Start Start: Substance Identification HumanEvidence Human Evidence (Epidemiological Studies) Start->HumanEvidence AnimalEvidence Animal Evidence (Long-term Carcinogenicity Bioassays) Start->AnimalEvidence MechanisticEvidence Mechanistic Evidence (Genotoxicity, Cell Proliferation, etc.) Start->MechanisticEvidence Integration Integrate All Available Evidence HumanEvidence->Integration AnimalEvidence->Integration MechanisticEvidence->Integration Classification Final Hazard Classification (Group 1, 2A, 2B, or 3) Integration->Classification NitrovinHuman This compound: No Data NitrovinHuman->Integration NitrovinAnimal This compound: Inadequate Study NitrovinAnimal->Integration NitrovinMech This compound: Limited Evidence (Mutagen in bacteria/insects) NitrovinMech->Integration

The classification of this compound in Group 3 reflects the absence of sufficient scientific evidence, rather than evidence of non-carcinogenicity. This classification has not been updated in the IARC monographs since the 1987 supplement [1].

References

Nitrovin IC50 values cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Nitrovin's Anticancer Profile

The table below summarizes the key experimental findings on this compound's activity.

Property Description
Reported IC₅₀ Range 1.31 to 6.60 μM (for both tumor and normal cells) [1].
Primary Mechanism Induces ROS-mediated non-apoptotic and quasi-apoptotic cell death by targeting Thioredoxin Reductase 1 (TrxR1) [1].
Documented Activity Antimicrobial growth promoter; exhibits anticancer activity [1].

Experimental Context for IC₅₀ Determination

Understanding how IC₅₀ values are derived is crucial for interpreting them. The following workflow visualizes a typical cell viability assay, which is a standard method for determining IC₅₀ values.

G Start Start Experiment Plate Seed Cells in Multi-well Plate Start->Plate Treat Apply Drug Serially Plate->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, XTT) Incubate->Assay Measure Measure Signal (e.g., Absorbance) Assay->Measure Curve Generate Dose-Response Curve Measure->Curve Calculate Calculate IC50 Value Curve->Calculate

Common Methodologies & Considerations:

  • Cell Viability Assays: The MTT assay is a common colorimetric method where the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells is measured. The absorbance is proportional to the number of living cells [2] [3]. Other similar assays include MTS, CCK-8, and XTT [3] [4].
  • Key Experimental Parameters:
    • Cell Seeding Density: Research indicates that the initial cell density can significantly impact the calculated IC₅₀ value, making it a critical factor to report and control [3].
    • Assay Duration: The length of drug exposure (e.g., 24, 48, or 72 hours) is a time-dependent variable that influences the result [2].
    • Data Analysis: IC₅₀ values are typically determined by fitting the dose-response data to a nonlinear regression model, such as a four-parameter logistic curve, to find the concentration that gives a response halfway between the top and bottom plateaus of the curve [5].

Mechanism of Action

This compound's anticancer effect is linked to a specific pathway involving oxidative stress, as shown in the following diagram.

G This compound This compound TrxR1 Inhibits TrxR1 This compound->TrxR1 ROS Elevated ROS TrxR1->ROS Death Non-apoptotic & Quasi-apoptotic Cell Death ROS->Death

Pathway Explanation: this compound acts by targeting Thioredoxin Reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance. Inhibition of TrxR1 leads to a surge in Reactive Oxygen Species (ROS), which in turn triggers a unique form of cell death that is primarily non-apoptotic [1].

Research Implications & Data Gaps

While this compound shows promising anticancer activity, the available data has limitations for a comprehensive comparison:

  • Limited Cell Line Specificity: The provided IC₅₀ range is broad and not linked to specific cancer cell lines, making it difficult to assess its potency against particular cancer types.
  • Lack of Direct Alternatives: The search results do not contain head-to-head experimental data comparing this compound's IC₅₀ with other known TrxR1 inhibitors or standard chemotherapeutic agents.

To proceed with your comparison guide, I suggest you:

  • Consult Specialized Databases: Search for this compound in dedicated bioactivity databases such as PubChem or ChEMBL, which may contain more granular data from high-throughput screens.
  • Refine Your Literature Search: Use academic databases (e.g., PubMed, Google Scholar) with specific queries like "this compound AND [cancer type]" or "TrxR1 inhibitors IC50 comparison."

References

Understanding the Challenge of Finding Nitrovin Data

Author: Smolecule Technical Support Team. Date: February 2026

Nitrovin is an older antimicrobial growth promoter whose use in animal feed has been banned in many regions, including the European Union [1]. Consequently, most contemporary research focuses on other compounds. The most recent study identified in your search is from 2009 and details an analytical method for detecting this compound residues in feed, not its antimicrobial activity [1]. Older references from the 1970s also focus on residue analysis rather than comparative efficacy [2].

The search results do contain high-quality, recent studies on antimicrobial activity (from 2024 and 2023) [3] [4], but these do not include this compound in their comparisons. Therefore, a quantitative comparison table for this compound cannot be constructed from the available data.

Experimental Protocols for Antimicrobial Assessment

Although specific data for this compound is scarce, the search results provide detailed methodologies for evaluating antimicrobial activity that are relevant to your work. The standards and methods below are widely recognized and can be applied to test any antimicrobial agent, including this compound, should you conduct laboratory experiments.

The table below summarizes both qualitative (agar diffusion) and quantitative methods used in recent studies.

Method Type Method Name Key Description Application & Evaluation
Qualitative Agar-well Diffusion [3] Punishing wells in agar inoculated with test organism; adding antibiotic solution; measuring Zone of Inhibition (RZI). Simple, quick screening. Measures radius of zone of inhibition (RZI in mm).
Qualitative AATCC 147 [5] Fabric sample placed on agar streaked with inoculum; incubating; assessing growth inhibition under/around sample. Used for textiles; assesses non-diffusible agents; evaluates halo formation and growth under sample.
Qualitative JIS L 1902 (Halo) [5] Sample placed on single layer of inoculated agar; incubating; assessing halo of inhibition. Used for textiles; effective for screening with or without diffusible activity.
Quantitative Broth Dilution (MIC) [4] Determining Minimum Inhibitory Concentration (MIC) by testing bacterial growth in serial dilutions of compound. Quantifies bacteriostatic potency; lower MIC indicates higher activity (e.g., values in mM).
Quantitative AATCC 100 [5] Inoculum applied directly to textile sample; eluting bacteria after incubation; counting viable cells to calculate % reduction. Quantifies bactericidal activity; calculates percentage reduction based on control.
Quantitative JIS L 1902 (Absorption) [5] Similar to AATCC 100 but with different inoculum volume/concentration and elution solution. Considered more sensitive to antimicrobial agent amount than AATCC 100 [5].
Quantitative Biofilm Inhibition [4] Exposing growing bacteria to sub-MIC concentrations of compound; measuring specific biofilm formation. Measures ability to disrupt community-level bacterial resistance mechanisms.

The following diagram illustrates a generalized workflow for conducting these tests, from sample preparation to data analysis.

G Start Start: Antimicrobial Activity Assessment Prep Sample Preparation Start->Prep Decision Diffusible Antimicrobial Agent? Prep->Decision Qual Qualitative Analysis (Agar Diffusion) SM Standard Methods: AATCC 147, JIS L 1902 (Halo) Qual->SM Quant Quantitative Analysis SM2 Standard Methods: AATCC 100, JIS L 1902 (Absorption) Quant->SM2 MIC Broth Dilution (MIC) Quant->MIC Biofilm Biofilm Inhibition Assay Quant->Biofilm Result1 Result: Zone of Inhibition (RZI) SM->Result1 Result2 Result: % Reduction of Bacteria SM2->Result2 Result3 Result: Minimum Inhibitory Concentration (MIC) MIC->Result3 Result4 Result: % Reduction in Biofilm Formation Biofilm->Result4 Decision->Qual Yes Decision->Quant No

A Path Forward for Your Research

Given the lack of readily available comparative data, here are concrete steps you can take to build the information you need:

  • Consult Historical and Regulatory Sources: To find foundational studies on this compound, you may need to search deep within scientific archives. Look for older regulatory documents from the 1970s-1990s from bodies like the U.S. FDA or the European Medicines Agency. These often contain the initial efficacy and safety data submitted for approval.
  • Focus on Modern Alternatives: For a contemporary comparison guide, it would be more practical to focus on antibiotics mentioned in recent literature. The 2024 study provides excellent quantitative data for Augmentin (CV), Ceftriaxone (CF), and Linezolid against organisms like E. coli and Lactobacillus [3]. This data is readily available for creating structured tables.
  • Generate Original Data: The most reliable approach for including this compound would be to conduct new laboratory experiments. You can apply the standardized protocols outlined above to test this compound alongside current antibiotics, thereby generating a direct, up-to-date comparison.

References

Nitrovin Growth Promotion Efficacy: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the growth-promoting activities of various antimicrobial substances in chicks, as found in a 1977 screening study, with Nitrovin included as a standard reference substance [1].

Table 1: Growth-Promoting Activity of Antimicrobial Substances in Chicks [1]

Antimicrobial Substance / Class Growth-Promoting Activity in Chicks
This compound (5-nitrofuran class) Active (used as the standard reference substance)
Cephalosporins (class) Active
Penicillins (all 9 tested) Active
Aminoglycosides (e.g., Streptomycin, Gentamicin) Active
Clindamycin, Lincomycin, Vancomycin Active
Spectinomycin, Rifampicin Active
Oxytetracycline, Chlortetracycline Active
Erythromycin, Tylosin Active
Flavomycin, Virginiamycin, Zinc Bacitracin Active
Chloramphenicol Inactive
Nalidixic Acid Inactive
Polymixin B, Novobiocin, Cycloserine Little activity
Neomycin (Aminoglycoside) Inactive
Other 5-nitrofurans (5 compounds) Inactive (only this compound was active)
Trimethoprim (alone or with sulfadiazine) Inactive
5-nitroimidazoles (e.g., Dimetridazole, Metronidazole) Slight activity

Detailed Experimental Methodology

The data in Table 1 originates from a study published in British Poultry Science in 1977, titled "Antimicrobial substances and chick growth promotion" [1].

  • Core Objective: The study aimed to systematically test and compare the ability of 55 different antimicrobial substances to promote growth when added to the diet of chicks [1].
  • Experimental Model: The tests were conducted on chicks (specific breed and age not detailed in the abstract). The key measured outcome was the improvement in growth rate [1].
  • Reference Standard: This compound was used as the standard reference substance against which other compounds in the 5-nitrofuran class were compared. This indicates it was a well-established and effective growth promoter at the time of the study [1].
  • Data Interpretation: The study concluded that the growth-promoting properties of the various substances could not be simply related to their known antimicrobial effects or absorption characteristics in mammals, suggesting a more complex mechanism [1].

Important Limitations and Safety Context

  • Dated Information: The core comparative efficacy data is from 1977. Regulations and usage of antimicrobials in animal feed have changed significantly since then. The current legal status of this compound in various jurisdictions is not addressed in the search results.
  • Analytical Methods: A 1991 paper describes a high-performance liquid chromatography (HPLC) method for determining this compound in medicated animal feeds, using a cyano-column after extraction with a solvent mixture [2]. This indicates the substance was in use at least until that time.
  • Safety Considerations: According to a 1983 IARC (International Agency for Research on Cancer) evaluation, there was limited evidence that this compound induces DNA damage and mutations in bacteria and mutations in insects [3]. The evaluation concluded that there was insufficient data to classify its carcinogenicity for either experimental animals or humans, placing it in Group 3 (not classifiable as to its carcinogenicity to humans) [3].

Experimental Workflow for Growth-Promotion Study

The diagram below outlines the general experimental workflow that the 1977 study likely followed.

Start Study Setup A Select Antimicrobial Substances (55 total) Start->A B Formulate Diets (Add substances to feed) A->B C Administer to Chicks (Controlled diet) B->C D Measure Outcomes: Growth Rate C->D E Compare Efficacy vs. Reference (this compound) D->E End Results & Analysis E->End

Key Insights for Researchers

  • Historical Benchmark: The 1977 study establishes this compound as a historically effective growth promoter, particularly as the only active compound among the six 5-nitrofurans tested [1].
  • Mechanism Remains Unclear: The study explicitly states that the growth-promoting effect could not be directly correlated with known antimicrobial or absorption profiles, highlighting a potential area for further research [1].
  • Critical Data Gaps: The available search results lack modern comparative data, detailed dosage information, and any studies on the efficacy of this compound against contemporary alternatives that may have been developed since the 1970s and 80s.

References

Nitrovin EU legislation maximum residue limit

Author: Smolecule Technical Support Team. Date: February 2026

Nitrovin EU Regulatory Status

Nitrofuran antibiotics, including this compound, are banned from use in food-producing animals in the European Union. The EU establishes a "Reference Point for Action" (RPA) to enforce this ban, as no MRL can be set for prohibited substances [1].

  • Legal Status: Prohibited substance [1].
  • Reference Point for Action (RPA): The current RPA for nitrofuran drugs, which includes this compound, is 0.5 µg kg⁻¹ [1]. This is not a legal limit but a reference value for control laboratories; any detectable residue above this level is considered non-compliant.
  • Analytical Monitoring: Official control methods focus on detecting stable, protein-bound metabolites as marker residues, as the parent drug is quickly metabolized [1].

Analytical Methods for this compound Detection

The following validated methods are used for confirmatory analysis of this compound and other nitrofuran residues in animal tissues, in compliance with EU Regulation 2021/808 [1] [2].

Method Feature Method 1 (Rapid LC-MS/MS) [1] Method 2 (UHPLC-MS/MS) [2]
Analytes Metabolites of 8 nitrofurans (incl. This compound) Metabolites of 8 nitrofurans & nifurpirinol (incl. This compound)
Sample Prep Microwave-assisted derivatization (2 hrs), modified-QuEChERS extraction Derivatization with 2-nitrobenzaldehyde, vortex-assisted liquid-liquid extraction, Solid Phase Extraction (SPE)
Separation UHPLC with phenyl-hexyl column Ultra-High Performance Liquid Chromatography (UHPLC)
Detection Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS)
Key Metrics Decision limit (CCα): 0.013–0.200 µg kg⁻¹ Decision limit (CCα): 0.27–0.35 µg kg⁻¹

Experimental Protocol for Residue Analysis

Here is a generalized workflow for the sample preparation and analysis of bound this compound residues, synthesizing the two methodologies [1] [2].

G start Animal Tissue Sample step1 Hydrolysis & Derivatization (2-nitrobenzaldehyde, acid medium, heating) start->step1 step2 Liquid-Liquid Extraction (Vortex-assisted) step1->step2 step3 Purification (SPE or modified-QuEChERS) step2->step3 step4 Chromatographic Separation (UHPLC with phenyl-hexyl column) step3->step4 step5 Detection & Confirmation (Tandem Mass Spectrometry) step4->step5 end Quantitative Result step5->end

Key Procedural Details:

  • Derivatization: This critical step hydrolyzes the protein-bound metabolite and simultaneously attaches a 2-nitrobenzaldehyde (NBA) tag, creating a derivative suitable for MS detection [1] [2]. Traditional methods use an overnight reaction, but recent protocols employ microwave-assisted derivatization to reduce time to 2 hours [1].
  • Extraction and Purification: Liquid-liquid extraction isolates the derivatives. A cleanup step is essential—either using Solid Phase Extraction (SPE) [2] or a modified-QuEChERS approach—to reduce matrix effects and protect the instrument [1].
  • Analysis: The extracted derivatives are separated by UHPLC and detected by tandem mass spectrometry, providing high specificity and sensitivity for confirmation at levels far below the 0.5 µg kg⁻¹ RPA [1] [2].

References

×

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

360.08183212 Da

Monoisotopic Mass

360.08183212 Da

Heavy Atom Count

26

UNII

4I203628MT

MeSH Pharmacological Classification

Anti-Infective Agents

Other CAS

804-36-4

Dates

Last modified: 09-12-2023
1: Rogstad A, Hogberg K. The polarographic determination of nitrovin. Anal Chim
Acta. 1977 Dec 1;94(2):461-5. PubMed PMID: 596628.


2: Yan XD, Zhang LJ, Wang JP. Residue depletion of nitrovin in chicken after oral
administration. J Agric Food Chem. 2011 Apr 13;59(7):3414-9. doi:
10.1021/jf104771e. Epub 2011 Mar 10. PubMed PMID: 21391671.


3: Simůnek J, Hegerová E, Jancke S, Vránová E. [The effect of nitrovin on the
kinetics of sulphadimidine in domestic fowl of different ages]. Vet Med (Praha).
1980 Jun;25(6):375-84. Czech. PubMed PMID: 6773225.


4: Tao Y, Yu H, Chen D, Liu ZY, Yang D, Pan Y, Wang Y, Huang L, Yuan Z.
Determination of sodium nifurstyrenate and nitrovin residues in edible food by
liquid chromatography-tandem mass spectrometry after ultrasound-assisted
extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Dec
15;878(32):3415-20. doi: 10.1016/j.jchromb.2010.10.028. Epub 2010 Oct 30. PubMed
PMID: 21081291.


5: Gliddon MJ, Cordon C, Parnham GM. Determination of nitrovin in animal
feedingstuffs by high-performance liquid chromatography. Analyst. 1983
Jan;108(1282):116-9. PubMed PMID: 6829908.


6: Struck S, Günther KD, Hillemeir H, ter Meulen U. [Studies on the metabolic
effect of growth promotors, using nitrovin as a model. 2. Studies on the
enterohepatic circulation of 14C-labeled nitrovin in the rat]. Z Tierphysiol
Tierernahr Futtermittelkd. 1980;43(4-5):191-6. German. PubMed PMID: 7405409.


7: Tokosová M, Tokos M. [Use of nitrovin in feed and its effect on the
development of Marek/'s disease in chickens]. Vet Med (Praha). 1989
Dec;34(12):735-42. Slovak. PubMed PMID: 2631377.

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